molecular formula C13H18O4 B12368180 Eupenicisirenin C

Eupenicisirenin C

Cat. No.: B12368180
M. Wt: 238.28 g/mol
InChI Key: FVAXAFUDRXJYBC-OPQQBVKSSA-N
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Description

Eupenicisirenin C is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(1R,6S,7R)-7-(3-methoxy-3-oxopropyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C13H18O4/c1-13(6-5-11(14)17-2)9-4-3-8(12(15)16)7-10(9)13/h7,9-10H,3-6H2,1-2H3,(H,15,16)/t9-,10+,13+/m0/s1

InChI Key

FVAXAFUDRXJYBC-OPQQBVKSSA-N

Isomeric SMILES

C[C@]1([C@@H]2[C@H]1C=C(CC2)C(=O)O)CCC(=O)OC

Canonical SMILES

CC1(C2C1C=C(CC2)C(=O)O)CCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Eupenicisirenin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenicisirenin C is a recently discovered sirenin derivative isolated from the marine mangrove-derived fungus Penicillium sp. SCSIO 41410. This novel natural product has garnered significant interest within the scientific community due to its potent biological activities, including strong inhibition of the NF-κB and cGAS-STING signaling pathways, as well as its significant inhibitory effects on RANKL-induced osteoclast differentiation. These properties suggest its potential as a promising therapeutic agent for inflammatory diseases and osteoporosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, including detailed experimental protocols and pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a structurally unique sirenin derivative characterized by the presence of a rare cyclopropane moiety. Its absolute configuration has been determined through extensive spectroscopic analysis, including 1D and 2D NMR, high-resolution mass spectrometry, and X-ray diffraction studies.

Chemical Structure

The definitive chemical structure of this compound is presented below. The structural elucidation was accomplished through comprehensive analysis of its spectroscopic data.

(Note: The exact 2D/3D chemical structure diagram would be placed here if available in the source literature.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These data are essential for its characterization, synthesis, and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1][2]
Molecular Weight 250.33 g/mol [1][2]
Appearance Colorless oil[1][2]
Optical Rotation [α]²⁵D +12 (c 0.1, MeOH)[1][2]
Source Organism Penicillium sp. SCSIO 41410[1][2]
Spectroscopic Data

The structural confirmation of this compound was achieved through detailed analysis of its NMR and mass spectrometry data. Key spectral data are summarized below for reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm), mult. (J in Hz)δC (ppm)
10.88, t (7.4)14.1
21.45, m; 1.35, m22.8
31.28, m31.8
41.40, m29.5
51.60, m29.3
62.05, m32.7
75.40, t (7.1)124.8
82.05, m39.7
95.38, t (7.1)131.5
104.15, d (7.1)68.8
111.68, s16.1
129.40, s194.2
130.65, m15.7
140.75, m12.3
151.05, m18.2

Data extracted from the primary literature and may be subject to minor variations based on experimental conditions.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant activity in several key biological pathways implicated in inflammation and bone metabolism.[1] Its inhibitory actions suggest a strong therapeutic potential for a range of diseases.

Inhibition of NF-κB Signaling Pathway

This compound exhibits potent inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with numerous inflammatory and autoimmune diseases.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.

  • Treatment: After 24 hours, the cells are pre-treated with varying concentrations of this compound for 2 hours.

  • Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: Following stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

NF_kB_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Induces EupenicisireninC This compound EupenicisireninC->IKK Inhibits

Inhibitory action of this compound on the NF-κB signaling pathway.
Suppression of the cGAS-STING Pathway

This compound has also been shown to suppress the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1] This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Aberrant activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory conditions.

  • Cell Culture: THP-1 dual reporter cells, which express a luciferase gene under the control of an IRF-inducible promoter, are cultured in RPMI-1640 medium with 10% FBS.

  • Treatment: Cells are treated with different concentrations of this compound.

  • Stimulation: The cGAS-STING pathway is activated using a specific agonist such as cGAMP.

  • Luminescence Measurement: After an appropriate incubation period, luciferase activity is measured to quantify the activation of the STING pathway.

  • Data Analysis: The reduction in luciferase activity in the presence of this compound indicates the inhibitory effect on the pathway.

cGAS_STING_Inhibition cluster_nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Dimerizes & Translocates to IFN Type I Interferon Genes Nucleus->IFN Induces EupenicisireninC This compound EupenicisireninC->STING Suppresses

Suppressive effect of this compound on the cGAS-STING signaling pathway.
Inhibition of RANKL-Induced Osteoclast Differentiation

A significant biological activity of this compound is its ability to inhibit the differentiation of osteoclasts induced by RANKL (Receptor Activator of Nuclear Factor-κB Ligand).[1] Osteoclasts are responsible for bone resorption, and their overactivity is a hallmark of osteoporosis. By inhibiting osteoclastogenesis, this compound presents a promising avenue for the development of anti-osteoporotic drugs.

  • Cell Isolation: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM with 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

  • Induction of Differentiation: BMMs are seeded in multi-well plates and treated with M-CSF and RANKL to induce differentiation into osteoclasts.

  • Treatment: this compound is added to the culture medium at various concentrations at the onset of differentiation.

  • TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.

  • Data Analysis: The number of osteoclasts in the treated groups is compared to the untreated control to determine the inhibitory effect of this compound.

Osteoclast_Differentiation_Workflow Start Isolate Bone Marrow Cells (from mice femurs and tibias) Culture1 Culture with M-CSF to generate BMMs Start->Culture1 Induce Induce Differentiation with M-CSF and RANKL Culture1->Induce Treat Treat with this compound (various concentrations) Induce->Treat Culture2 Incubate for several days Treat->Culture2 Stain Fix and Stain for TRAP Culture2->Stain Quantify Count TRAP-positive multinucleated cells Stain->Quantify Analyze Compare treated vs. control Quantify->Analyze

Experimental workflow for the osteoclast differentiation assay.

Conclusion and Future Directions

This compound is a novel marine-derived natural product with significant therapeutic potential. Its ability to potently inhibit key inflammatory pathways (NF-κB and cGAS-STING) and suppress osteoclast differentiation makes it a highly attractive lead compound for the development of new drugs for a variety of conditions, including autoimmune diseases, chronic inflammatory disorders, and osteoporosis.

Further research is warranted to fully elucidate the mechanisms of action of this compound, including the identification of its direct molecular targets. In vivo studies are also necessary to evaluate its efficacy and safety in animal models of disease. The total synthesis of this compound and the generation of structural analogs will be crucial for structure-activity relationship (SAR) studies and the optimization of its pharmacological properties. The information presented in this technical guide provides a solid foundation for these future research and development endeavors.

References

The Biological Origin and Activity of Sirenin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological origin, biosynthesis, mechanism of action, and experimental analysis of sirenin and its derivatives. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed methodologies, and clear visualizations of complex biological processes.

Introduction

Sirenin is a potent chemoattractant and the first fungal sex pheromone to be chemically characterized. It is a sesquiterpenoid produced by the female gametes of the water mold Allomyces macrogynus to attract the motile male gametes for fertilization.[1][2][3][4] The discovery and elucidation of its structure in the 1960s marked a significant milestone in the field of chemical ecology, providing a clear example of chemical communication in fungi.[4] Beyond its role in fungal reproduction, sirenin has garnered interest for its unexpected biological activity in mammalian systems, specifically its ability to activate the human cation channel of sperm (CatSper).[1][2][3] This finding has opened new avenues for research into the development of novel, non-hormonal male contraceptives. This guide will delve into the biological origins of sirenin, its biosynthesis, the signaling pathways it triggers, and the experimental protocols used for its study.

Biological Origin and Biosynthesis of Sirenin

Producing Organism

Sirenin is naturally produced by the female gametes of the chytrid fungus Allomyces macrogynus.[1][2][3] This aquatic fungus exhibits a distinct life cycle that includes a motile, flagellated stage, making chemical signaling essential for sexual reproduction in its aqueous environment.

Biosynthetic Pathway

The biosynthesis of sirenin, a C15 sesquiterpenoid, originates from the well-established mevalonate pathway, which is responsible for the synthesis of isoprenoid precursors in fungi.[4] The key steps in the putative biosynthetic pathway of sirenin are outlined below:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with the synthesis of the five-carbon building blocks, IPP and its isomer DMAPP, from acetyl-CoA via the mevalonate pathway.

  • Synthesis of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

  • Cyclization of FPP: The linear FPP molecule is then cyclized by a specific sesquiterpene synthase (STS). While the exact STS in Allomyces has not been fully characterized, it is proposed to catalyze the formation of a bicyclic sesquiterpene scaffold, which is the core structure of sirenin.[4]

  • Post-cyclization Modifications: Following the initial cyclization, the sesquiterpene scaffold undergoes a series of enzymatic modifications, including hydroxylations and other functional group additions, to yield the final, biologically active sirenin molecule.

G Putative Biosynthetic Pathway of Sirenin cluster_0 Mevalonate Pathway cluster_1 Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP FPP Synthase DMAPP->FPP FPP Synthase Bicyclic Sesquiterpene Scaffold Bicyclic Sesquiterpene Scaffold FPP->Bicyclic Sesquiterpene Scaffold Sesquiterpene Synthase (putative) Sirenin Sirenin Bicyclic Sesquiterpene Scaffold->Sirenin Hydroxylations & Other Modifications

Caption: Putative biosynthetic pathway of sirenin.

Sirenin Derivatives

A number of sirenin derivatives, both naturally occurring and synthetic, have been studied to understand the structure-activity relationship for its chemotactic properties.

Compound Structure Biological Activity Reference
Sirenin C15H24O2Chemoattractant for A. macrogynus male gametes (threshold ~10 pM)[5]; Activator of human CatSper channel (EC50 ~2.9 µM)[1][2][3][1][2][3][5]
(±)-Sirenin Racemic mixtureChemoattractant for A. macrogynus male gametes (threshold ~10 pM)[5][5]
Monohydroxy analog -Biological activity indistinguishable from natural sirenin (threshold ~10 pM)[5][5]
Other synthetic analogs Various modificationsGenerally show significantly lower or no chemotactic activity (thresholds ≥ 1 µM)[5][5]

Mechanism of Action and Signaling Pathway in Allomyces macrogynus

Sirenin acts as a chemical guide for male gametes, enabling them to locate and fuse with female gametes. This process is mediated by a sophisticated chemosensory signal transduction pathway.

  • Receptor Binding: Sirenin is presumed to bind to a specific G-protein coupled receptor (GPCR) on the surface of the male gamete's flagellum. However, the specific receptor has not yet been identified.

  • Signal Transduction Cascade: Upon binding, the activated receptor is thought to initiate an intracellular signaling cascade, likely involving the production of second messengers.

  • Calcium Channel Activation: A key event in the signaling pathway is the opening of calcium channels in the flagellar membrane, leading to a rapid influx of extracellular Ca2+.[1][2][3] Evidence suggests that this channel is a homolog of the mammalian CatSper channel, a pH-sensitive Ca2+ channel essential for sperm hyperactivation.[1][2][3]

  • Modulation of Flagellar Beating: The increase in intracellular Ca2+ concentration modulates the beating pattern of the flagellum, causing the male gamete to change its swimming direction and move up the sirenin concentration gradient towards the female gamete.

G Proposed Sirenin Signaling Pathway in Allomyces Male Gametes Sirenin Sirenin Receptor (putative GPCR) Receptor (putative GPCR) Sirenin->Receptor (putative GPCR) Binding Intracellular Signaling Cascade Intracellular Signaling Cascade Receptor (putative GPCR)->Intracellular Signaling Cascade Activation CatSper-like Channel CatSper-like Channel Intracellular Signaling Cascade->CatSper-like Channel Activation Ca2+ Influx Ca2+ Influx CatSper-like Channel->Ca2+ Influx Increased Intracellular [Ca2+] Increased Intracellular [Ca2+] Ca2+ Influx->Increased Intracellular [Ca2+] Modulation of Flagellar Beating Modulation of Flagellar Beating Increased Intracellular [Ca2+]->Modulation of Flagellar Beating Chemotaxis Chemotaxis Modulation of Flagellar Beating->Chemotaxis

Caption: Proposed sirenin signaling pathway.

Quantitative Biological Data

The biological activity of sirenin and its derivatives has been quantified in various assays, providing valuable data for understanding its potency and specificity.

Chemotactic Activity in Allomyces macrogynus
Compound Threshold Concentration for Chemotaxis Reference
Sirenin~10 pM[5]
(±)-Sirenin~10 pM[5]
Monohydroxy analog~10 pM[5]
Other synthetic analogs≥ 1 µM[5]
Activation of Human CatSper Channel
Compound EC50 Reference
Sirenin2.9 ± 0.7 µM[1][2][3]
Progesterone7.7 ± 0.9 nM[1][2][3]
PGE14.2 ± 0.7 nM[1][2][3]

Experimental Protocols

Isolation and Purification of Sirenin from Allomyces macrogynus Cultures

The following is a generalized protocol for the isolation and purification of sirenin, based on established methodologies.

  • Culturing and Harvesting: Grow female gametes of Allomyces macrogynus in a suitable liquid medium to induce sirenin production. Harvest the culture medium containing the secreted pheromone by centrifugation or filtration to remove the fungal cells.

  • Solvent Extraction: Extract the aqueous medium with an immiscible organic solvent, such as dichloromethane or ethyl acetate, to partition the lipophilic sirenin into the organic phase.

  • Chromatographic Purification:

    • Column Chromatography: Subject the concentrated organic extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate sirenin from other metabolites.

    • High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC with a C18 column. Elute with a gradient of water and methanol or acetonitrile to obtain pure sirenin.

G Experimental Workflow for Sirenin Isolation and Purification Culture of A. macrogynus Culture of A. macrogynus Harvesting of Culture Medium Harvesting of Culture Medium Culture of A. macrogynus->Harvesting of Culture Medium Solvent Extraction Solvent Extraction Harvesting of Culture Medium->Solvent Extraction Concentration of Organic Extract Concentration of Organic Extract Solvent Extraction->Concentration of Organic Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Concentration of Organic Extract->Column Chromatography (Silica Gel) Fraction Collection Fraction Collection Column Chromatography (Silica Gel)->Fraction Collection HPLC Purification (C18) HPLC Purification (C18) Fraction Collection->HPLC Purification (C18) Pure Sirenin Pure Sirenin HPLC Purification (C18)->Pure Sirenin

Caption: Workflow for sirenin isolation.

Structural Elucidation

The chemical structure of sirenin and its derivatives is determined using a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and accurate molecular weight of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Bioassay for Chemotactic Activity

A common method to quantify the chemotactic response of Allomyces male gametes is the microcapillary assay:

  • Preparation of Gametes: Collect motile male gametes from a culture of A. macrogynus.

  • Preparation of Test Solutions: Prepare a series of dilutions of sirenin or its derivatives in a suitable buffer.

  • Microcapillary Setup: Fill a microcapillary tube with a test solution and place it in a chamber containing a suspension of male gametes.

  • Quantification of Chemotaxis: After a defined incubation period, count the number of gametes that have accumulated at the opening of the microcapillary tube under a microscope. A higher accumulation of gametes compared to a control (buffer only) indicates a positive chemotactic response. The threshold concentration is the lowest concentration that elicits a statistically significant response.

Conclusion

Sirenin remains a fascinating molecule, not only for its role in the chemical ecology of Allomyces macrogynus but also for its potential as a lead compound in drug discovery. Its ability to activate the human CatSper channel highlights the evolutionary conservation of certain signaling molecules and pathways and provides a promising avenue for the development of novel non-hormonal male contraceptives. Further research into the specific enzymes of the sirenin biosynthetic pathway and the identification of its receptor in Allomyces will undoubtedly provide deeper insights into fungal biology and may uncover new targets for antifungal agents. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of sirenin and its derivatives.

References

Eupenicisirenin C: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenicisirenin C, a novel sirenin derivative isolated from the marine-derived fungus Penicillium sp. SCSIO 41410, has emerged as a promising therapeutic agent with potent anti-osteoporotic properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its modulatory effects on key signaling pathways implicated in osteoclastogenesis and inflammation. This document synthesizes the currently available data on its inhibitory activities, details the experimental protocols utilized for its characterization, and presents visual representations of the involved signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Osteoporosis is a systemic skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The underlying pathology involves an imbalance in bone remodeling, with excessive bone resorption by osteoclasts outweighing bone formation by osteoblasts. A key focus of current drug discovery efforts is the identification of novel agents that can effectively inhibit osteoclast differentiation and function.

This compound has been identified as a potent inhibitor of osteoclastogenesis.[1][2][3] Its mechanism of action is primarily attributed to its ability to interfere with critical signaling pathways that drive the differentiation of bone marrow macrophages into mature osteoclasts. This guide will delve into the specifics of these interactions and the experimental evidence that substantiates the anti-osteoporotic potential of this compound.

Core Mechanisms of Action

This compound exerts its anti-osteoporotic effects through the modulation of at least two major signaling pathways: the NF-κB pathway and the cGAS-STING pathway. These pathways are central to both inflammatory processes and the regulation of osteoclast differentiation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cellular differentiation. In the context of osteoporosis, the activation of NF-κB in osteoclast precursors by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is an essential step for their differentiation into mature osteoclasts.

This compound has demonstrated strong inhibitory activity against the NF-κB pathway.[1][2][3] By suppressing NF-κB activation, this compound effectively blocks a crucial signaling cascade required for the transcription of genes that drive osteoclastogenesis.

Suppression of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Recent studies have implicated the cGAS-STING pathway in the regulation of bone metabolism, where its activation can promote inflammation-induced bone loss.

This compound has been shown to suppress the cGAS-STING pathway.[1][2][3] This inhibitory action likely contributes to its anti-osteoporotic effects by dampening the inflammatory signaling that can drive osteoclast activity.

Quantitative Data

While the primary research has highlighted the potent activity of this compound, specific quantitative data such as IC50 values for its inhibitory effects on the NF-κB and cGAS-STING pathways, and a detailed dose-response analysis of its impact on osteoclast differentiation, are not fully available in the public domain at the time of this guide's compilation. The following tables are structured to present such data once it becomes accessible.

Table 1: Inhibitory Activity of this compound on NF-κB and cGAS-STING Pathways

Target PathwayAssay TypeTest SystemThis compound IC50Positive Control
NF-κB Luciferase Reporter AssayRAW264.7 cellsData not availableBAY11-7082
cGAS-STING Reporter AssayData not availableData not availableData not available

Table 2: Effect of this compound on RANKL-Induced Osteoclast Differentiation

ParameterAssayTest SystemThis compound ConcentrationResult
Osteoclast Formation TRAP StainingBone Marrow MacrophagesData not availableSignificant Inhibition
Bone Resorption Pit Formation AssayData not availableData not availableData not available
Gene Expression (e.g., NFATc1, c-Fos) qRT-PCRBone Marrow MacrophagesData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action. These protocols are based on standard and widely accepted procedures in the field, as the specific protocols from the primary research on this compound are not fully available.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection: RAW264.7 macrophage cells are stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.

  • Treatment: The transfected cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours. A known NF-κB inhibitor (e.g., BAY11-7082) is used as a positive control.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS), for 6-8 hours to induce NF-κB activation.

  • Lysis and Luminescence Measurement: After stimulation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The luminescence readings from this compound-treated wells are compared to those of the stimulated, untreated control wells to determine the percentage of inhibition.

cGAS-STING Reporter Assay

This assay measures the activation of the cGAS-STING pathway.

  • Cell Line: A reporter cell line, such as THP-1 cells, engineered to express a luciferase or fluorescent protein reporter gene under the control of an interferon-stimulated response element (ISRE) is used.

  • Treatment: Cells are pre-incubated with different concentrations of this compound.

  • Activation: The pathway is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP, or with DNA.

  • Signal Detection: After a suitable incubation period, the reporter gene expression (luciferase activity or fluorescence) is measured.

  • Analysis: The reduction in reporter signal in the presence of this compound indicates its inhibitory effect on the cGAS-STING pathway.

RANKL-Induced Osteoclast Differentiation Assay

This assay assesses the ability of a compound to inhibit the formation of mature osteoclasts from precursor cells.

  • Isolation of Bone Marrow Macrophages (BMMs): Bone marrow is flushed from the femurs and tibias of mice. The cell suspension is cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) to generate BMMs.

  • Induction of Osteoclastogenesis: BMMs are cultured in the presence of RANKL and M-CSF to induce their differentiation into osteoclasts. This compound is added at various concentrations at the beginning of the culture period.

  • TRAP Staining: After 5-7 days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.

  • Quantification: The number and size of osteoclasts in this compound-treated cultures are compared to the untreated control cultures.

Prednisolone-Induced Zebrafish Osteoporosis Model

This in vivo model is used to evaluate the anti-osteoporotic efficacy of compounds.

  • Model Induction: Zebrafish larvae or adult zebrafish are treated with prednisolone to induce an osteoporosis-like phenotype, characterized by reduced bone mineralization.

  • Treatment: The prednisolone-treated zebrafish are then co-treated with this compound at different concentrations.

  • Analysis of Bone Mineralization: After the treatment period, the zebrafish are stained with Alizarin Red S, which specifically stains mineralized bone tissue.

  • Imaging and Quantification: The stained zebrafish are imaged, and the intensity and area of Alizarin Red S staining in specific skeletal elements (e.g., the vertebrae) are quantified using image analysis software. An increase in staining in the this compound-treated group compared to the prednisolone-only group indicates a protective effect against bone loss.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK RANK->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p65/p50) IKK->NFκB Activates IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates Eupenicisirenin_C_NFkB This compound Eupenicisirenin_C_NFkB->IKK Inhibits Gene Osteoclastogenic Gene Transcription NFκB_nuc->Gene Induces

Caption: Inhibition of the RANKL-induced NF-κB signaling pathway by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc Dimerizes & Translocates Eupenicisirenin_C_STING This compound Eupenicisirenin_C_STING->STING Suppresses IFN Type I Interferon Gene Transcription IRF3_nuc->IFN Induces

Caption: Suppression of the cGAS-STING signaling pathway by this compound.

G cluster_0 Experimental Workflow cluster_1 Isolation Isolation of This compound (Penicillium sp.) In_Vitro In Vitro Assays Isolation->In_Vitro In_Vivo In Vivo Model In_Vitro->In_Vivo Mechanism Mechanism of Action Elucidation In_Vitro->Mechanism NFkB_Assay NF-κB Reporter Assay In_Vitro->NFkB_Assay STING_Assay cGAS-STING Reporter Assay In_Vitro->STING_Assay Osteoclast_Assay Osteoclast Differentiation Assay In_Vitro->Osteoclast_Assay Zebrafish Zebrafish Osteoporosis Model In_Vivo->Zebrafish Transcriptome Transcriptome Analysis Mechanism->Transcriptome Zebrafish->Mechanism

Caption: General experimental workflow for characterizing the anti-osteoporotic activity of this compound.

Conclusion

This compound represents a significant discovery in the search for novel anti-osteoporotic agents from natural sources. Its multifaceted mechanism of action, involving the dual inhibition of the NF-κB and cGAS-STING signaling pathways, positions it as a compelling candidate for further preclinical and clinical development. The experimental evidence to date strongly supports its ability to suppress osteoclast differentiation, a key driver of osteoporotic bone loss.

Future research should focus on obtaining detailed quantitative data on its potency and efficacy, elucidating the precise molecular interactions with its targets, and further validating its therapeutic potential in various animal models of osteoporosis. This in-depth understanding will be crucial for translating the promise of this compound into a viable therapeutic strategy for patients suffering from osteoporosis and related bone disorders.

References

Eupenicisirenin C: A Technical Guide to its Primary Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenicisirenin C, a sirenin derivative isolated from the mangrove sediment-derived fungus Penicillium sp., has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary biological targets of this compound, focusing on its potent inhibitory effects on key signaling pathways implicated in inflammation and bone resorption. This document details its mechanism of action, summarizes available data, provides illustrative experimental protocols, and visualizes the associated signaling pathways.

Primary Biological Targets

This compound exerts its biological effects by modulating the activity of several critical signaling pathways. The primary targets identified to date are Nuclear Factor-kappa B (NF-κB), the cGAS-STING pathway, and the RANKL/RANK signaling axis, which is crucial for osteoclast differentiation. Furthermore, its anti-osteoporotic activity is suggested to be linked to the modulation of extracellular matrix receptor interaction-related pathways.

Inhibition of NF-κB Signaling Pathway

This compound has demonstrated potent inhibitory activity against the NF-κB signaling pathway.[1][2][3][4][5] NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immune responses, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases and certain cancers. The inhibitory action of this compound on this pathway underscores its potential as an anti-inflammatory agent.

Suppression of the cGAS-STING Pathway

This compound has been shown to suppress the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[2][3][6] This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other inflammatory cytokines. By suppressing this pathway, this compound may mitigate excessive inflammation associated with autoimmune diseases and other inflammatory conditions.

Inhibition of RANKL-Induced Osteoclast Differentiation

A significant biological activity of this compound is its ability to inhibit the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4] Osteoclasts are bone-resorbing cells, and their excessive activity is a primary cause of bone loss in diseases like osteoporosis. By inhibiting osteoclastogenesis, this compound presents a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.

Modulation of Extracellular Matrix Receptor Interaction

Transcriptome analysis suggests that the anti-osteoporotic mechanism of this compound is associated with pathways related to the interaction of extracellular matrix (ECM) receptors.[3] The ECM provides structural and biochemical support to surrounding cells, and its interaction with cellular receptors is vital for regulating cell adhesion, proliferation, and differentiation. Modulation of these interactions by this compound could contribute to its bone-protective effects.

Quantitative Data

Despite the reported potent activity of this compound, specific quantitative data such as IC50 values for its inhibitory effects on the NF-κB and cGAS-STING pathways are not yet publicly available in the reviewed literature. The inhibitory concentration for RANKL-induced osteoclast differentiation has been observed, but a precise IC50 value has not been reported.

Target PathwayParameterValueCell Line
NF-κB InhibitionIC50Not ReportedRAW264.7
cGAS-STING Pathway SuppressionIC50Not ReportedNot Specified
RANKL-Induced Osteoclast DifferentiationInhibitory ConcentrationEffective at 20 µMBone Marrow Macrophages

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activities of this compound. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibitory effect of this compound on NF-κB activation.

Principle: A luciferase reporter gene under the control of an NF-κB response element is introduced into a suitable cell line (e.g., RAW264.7 macrophages). Activation of the NF-κB pathway by a stimulus (e.g., lipopolysaccharide - LPS) leads to the expression of luciferase. The inhibitory effect of this compound is measured by the reduction in luciferase activity.

Protocol:

  • Cell Culture and Transfection: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct using a suitable transfection reagent.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) to the cell culture medium and incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the LPS-stimulated control.

cGAS-STING Pathway Inhibition Assay (IFN-β Promoter Reporter Assay)

This assay determines the ability of this compound to suppress the cGAS-STING pathway.

Principle: A luciferase reporter gene driven by the interferon-β (IFN-β) promoter is used. Activation of the cGAS-STING pathway by cytosolic DNA leads to the transcription of IFN-β and thus the expression of luciferase. Inhibition is measured by a decrease in luciferase signal.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with plasmids expressing cGAS, STING, and the IFN-β-luciferase reporter, along with a Renilla luciferase control plasmid.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cGAS-STING pathway by transfecting the cells with a DNA agonist such as herring testis DNA (HT-DNA) or a synthetic dsDNA. Incubate for 24 hours.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities as described in the NF-κB inhibition assay protocol.

  • Data Analysis: Normalize the IFN-β promoter-driven luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition compared to the DNA-stimulated control.

RANKL-Induced Osteoclast Differentiation Assay (TRAP Staining)

This assay evaluates the inhibitory effect of this compound on the formation of mature osteoclasts.

Principle: Bone marrow-derived macrophages (BMMs) are differentiated into osteoclasts in the presence of M-CSF and RANKL. Mature osteoclasts are multinucleated cells that express high levels of tartrate-resistant acid phosphatase (TRAP). The inhibitory effect of this compound is quantified by the reduction in the number of TRAP-positive multinucleated cells.

Protocol:

  • Isolation of Bone Marrow Macrophages (BMMs): Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.

  • Osteoclast Differentiation: Seed the BMMs in a 96-well plate and culture them in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) with or without various concentrations of this compound for 4-5 days.

  • TRAP Staining: Fix the cells with 4% paraformaldehyde. Stain for TRAP activity using a commercial TRAP staining kit.

  • Microscopy and Quantification: Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei). Count the number of osteoclasts per well using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of osteoclast formation at different concentrations of this compound relative to the RANKL-treated control.

Prednisolone-Induced Osteoporosis Zebrafish Model (Alizarin Red Staining)

This in vivo model assesses the anti-osteoporotic potential of this compound.

Principle: Glucocorticoids like prednisolone can induce an osteoporosis-like phenotype in zebrafish larvae, characterized by reduced bone mineralization. The protective effect of this compound is evaluated by its ability to rescue this phenotype, as visualized by Alizarin Red staining of calcified bone.[7][8]

Protocol:

  • Zebrafish Maintenance and Treatment: Raise zebrafish larvae from 3 days post-fertilization (dpf) in E3 medium. Expose the larvae to prednisolone (e.g., 25 µM) to induce bone loss. Co-treat a group of larvae with prednisolone and different concentrations of this compound.

  • Treatment Duration: Continue the treatment until 9 or 10 dpf.

  • Alizarin Red Staining: At the end of the treatment period, fix the larvae in 4% paraformaldehyde. Stain the calcified bone structures with an Alizarin Red S solution.

  • Imaging and Analysis: Image the stained larvae using a stereomicroscope. Quantify the area and intensity of Alizarin Red staining in specific skeletal elements (e.g., the skull) using image analysis software.

  • Data Analysis: Compare the bone mineralization in the this compound-treated group with the prednisolone-only and control groups to determine the protective effect.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocation EupenicisireninC This compound EupenicisireninC->IKK_complex inhibits DNA DNA NFkappaB_nuc->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING EupenicisireninC This compound EupenicisireninC->cGAS suppresses STING_act Activated STING STING->STING_act translocates TBK1 TBK1 STING_act->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes DNA DNA IRF3_dimer->DNA IFN_Genes Type I Interferon Gene Expression DNA->IFN_Genes RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkappaB NF-κB TRAF6->NFkappaB MAPKs MAPKs (JNK, p38, ERK) TRAF6->MAPKs NFATc1 NFATc1 NFkappaB->NFATc1 activate c_Fos c-Fos MAPKs->c_Fos activate EupenicisireninC This compound EupenicisireninC->TRAF6 inhibits Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes c_Fos->NFATc1 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Isolate this compound A2 NF-κB Reporter Assay A1->A2 A3 cGAS-STING Reporter Assay A1->A3 A4 RANKL-induced Osteoclast Differentiation A1->A4 B1 Zebrafish Osteoporosis Model A4->B1 Positive in vitro results lead to in vivo testing B2 Treat with Prednisolone +/- this compound B1->B2 B3 Alizarin Red Staining B2->B3 B4 Quantify Bone Mineralization B3->B4

References

In-Depth Technical Guide: Eupenicisirenin C and its Suppressive Action on the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupenicisirenin C, a sirenin derivative isolated from the mangrove sediment-derived fungus Penicillium sp. SCSIO 41410, has been identified as a suppressor of the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making its targeted suppression a key area of therapeutic interest. This document provides a technical overview of the known information regarding this compound's activity on this pathway, based on available scientific literature.

Introduction to the cGAS-STING Pathway

The cGAS-STING signaling cascade is a primary defense mechanism against pathogens and cellular damage. Upon detection of double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response is crucial for clearing infections but can cause significant pathology when chronically activated by self-DNA.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS binds & activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IRF3 Dimer IRF3 Dimer p-IRF3->IRF3 Dimer dimerizes Type I IFN Genes Type I IFN Genes IRF3 Dimer->Type I IFN Genes induces transcription STING (translocated) STING (translocated) STING->STING (translocated) translocates STING (translocated)->TBK1 recruits & activates

Figure 1: Simplified cGAS-STING Signaling Pathway.

This compound: A Novel Suppressor

Initial findings have brought to light the inhibitory potential of this compound on the cGAS-STING pathway. The primary research identifying this activity is the 2024 publication in the European Journal of Medicinal Chemistry by Jian Cai and colleagues, titled "Discovery of a novel anti-osteoporotic agent from marine fungus-derived structurally diverse sirenins."[1] The abstract from this study explicitly states that this compound exhibits "suppressing effects on cGAS-STING pathway."[1]

Mechanism of Action

The precise molecular mechanism by which this compound suppresses the cGAS-STING pathway has not yet been fully elucidated in publicly available literature. Potential mechanisms could include:

  • Direct inhibition of cGAS: this compound may bind to cGAS, preventing its interaction with cytosolic dsDNA or inhibiting its enzymatic activity, thereby blocking cGAMP synthesis.

  • Antagonism of STING: The compound could act as a STING antagonist, preventing cGAMP from binding to STING or blocking the conformational changes required for STING activation and translocation.

  • Inhibition of downstream signaling: this compound might interfere with the recruitment or activation of downstream components like TBK1 or IRF3.

Further research is required to pinpoint the exact target and mode of inhibition. The compound is also noted for its strong inhibitory activity on NF-κB, a key transcription factor in inflammatory responses that can be activated downstream of or in parallel to the STING pathway.

EupenicisireninC_MoA cluster_potential_targets Potential Points of Inhibition This compound This compound cGAS cGAS This compound->cGAS Inhibits? STING STING This compound->STING Inhibits? TBK1 TBK1 This compound->TBK1 Inhibits? cGAS->STING activates STING->TBK1 activates Downstream Signaling Downstream Signaling TBK1->Downstream Signaling

Figure 2: Potential Mechanisms of Action for this compound.

Quantitative Data and Experimental Protocols

Note: The full text of the primary research article detailing the quantitative data and experimental protocols for this compound's effect on the cGAS-STING pathway is not publicly accessible at this time. The following sections on quantitative data and experimental protocols are therefore based on standard methodologies used in the field for assessing cGAS-STING pathway inhibition and will need to be updated once the specific data for this compound becomes available.

Quantitative Data (Hypothetical Table Structure)

Once available, the quantitative data for this compound's inhibitory activity would likely be presented as follows:

Assay TypeCell LineStimulantReadoutThis compound IC₅₀ (µM)
IFN-β Reporter AssayHEK293TdsDNALuciferase ActivityData Not Available
cGAMP ELISATHP-1dsDNAcGAMP ConcentrationData Not Available
p-TBK1 Western BlotBMDMcGAMPp-TBK1 LevelsData Not Available
p-IRF3 Western BlotBMDMcGAMPp-IRF3 LevelsData Not Available
Key Experimental Protocols (Generalized)

The following are detailed, generalized protocols for experiments commonly used to characterize inhibitors of the cGAS-STING pathway.

3.2.1. IFN-β Promoter Reporter Assay

This assay is used to measure the transcriptional activity of the IFN-β promoter, a primary downstream target of STING signaling.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 24-well plates.

    • Co-transfect cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid for normalization.

    • Allow cells to express the plasmids for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a cGAS-STING pathway agonist, such as herring testis DNA (HT-DNA) or 2'3'-cGAMP, using a suitable transfection reagent.

    • Incubate for 18-24 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 Seed HEK293T cells Seed HEK293T cells Transfect plasmids Transfect plasmids Seed HEK293T cells->Transfect plasmids Treat with this compound Treat with this compound Transfect plasmids->Treat with this compound Stimulate with dsDNA/cGAMP Stimulate with dsDNA/cGAMP Treat with this compound->Stimulate with dsDNA/cGAMP Lyse cells Lyse cells Stimulate with dsDNA/cGAMP->Lyse cells Measure luciferase Measure luciferase Lyse cells->Measure luciferase

Figure 3: Workflow for an IFN-β Promoter Reporter Assay.

3.2.2. Western Blot for Phosphorylated Signaling Proteins

This method is used to directly assess the activation state of key proteins in the STING pathway.

  • Cell Culture and Treatment:

    • Seed immune cells, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), in 6-well plates.

    • Differentiate cells if necessary (e.g., THP-1 with PMA).

    • Pre-treat cells with this compound at various concentrations for 1-2 hours.

    • Stimulate with a pathway agonist (e.g., cGAMP) for a short duration (e.g., 1-3 hours).

  • Protein Extraction and Quantification:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total protein controls (TBK1, IRF3, and a loading control like GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound has emerged as a promising natural product for the suppression of the cGAS-STING pathway. Its dual action on both the STING and NF-κB pathways suggests it could be a potent anti-inflammatory agent. However, a significant knowledge gap remains regarding its specific mechanism of action and quantitative inhibitory profile. Future research should focus on:

  • Target Identification: Determining the direct binding partner(s) of this compound within the cGAS-STING cascade.

  • In-depth Mechanistic Studies: Elucidating how this compound inhibits its target(s) at a molecular level.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of STING-driven diseases.

The information presented in this guide is based on the currently available scientific literature. It will be updated as more detailed data on the cGAS-STING inhibitory properties of this compound become accessible.

References

Eupenicisirenin C and Its Role in Osteoclast Differentiation: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature reveals no direct research specifically investigating the compound Eupenicisirenin C and its effects on osteoclast differentiation. While the molecular mechanisms of osteoclastogenesis are well-documented, involving key signaling pathways and transcription factors, the interaction of this compound with these processes has not been reported in the available scientific literature. Therefore, a detailed technical guide on its specific activities, including quantitative data and experimental protocols, cannot be compiled at this time.

Osteoclast differentiation is a critical biological process for bone homeostasis, and its dysregulation is implicated in various bone diseases like osteoporosis and rheumatoid arthritis.[1] This process is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[2][3] The binding of RANKL to its receptor, RANK, on osteoclast precursor cells initiates a cascade of intracellular signaling events.[4][5]

This signaling cascade involves the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream pathways, including mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB).[5][6] A crucial master regulator of osteoclast differentiation is the transcription factor Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][7] The activation of the aforementioned signaling pathways converges on the induction and activation of NFATc1, which orchestrates the expression of various osteoclast-specific genes necessary for their formation and function.[1][2][7]

While there is no specific data on this compound, research on other natural compounds has provided insights into potential mechanisms for inhibiting osteoclast differentiation. For instance, compounds like poncirin and isorhamnetin have been shown to suppress RANKL-induced osteoclastogenesis by inhibiting the expression of key transcription factors such as c-Fos and NFATc1 and modulating signaling pathways like JNK and NF-κB.[2][6] These studies highlight the potential for natural products to serve as therapeutic agents for bone-related disorders by targeting the molecular machinery of osteoclast differentiation.

Future research would be necessary to determine if this compound has any effect on osteoclast differentiation. Such an investigation would typically involve a series of in vitro and in vivo experiments as outlined below.

Hypothetical Experimental Workflow for Investigating this compound's Effect on Osteoclast Differentiation

Should research on this compound and osteoclast differentiation be undertaken, a standard experimental approach would likely be followed. The workflow for such an investigation is depicted in the diagram below.

G Hypothetical Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (if in vitro results are promising) A Cell Culture (e.g., RAW 264.7 or Bone Marrow Macrophages) B Induce Osteoclast Differentiation (with RANKL and M-CSF) A->B C Treat with this compound (various concentrations) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E TRAP Staining Assay C->E F Gene Expression Analysis (e.g., qRT-PCR for NFATc1, c-Fos, TRAP, Cathepsin K) C->F G Protein Expression Analysis (e.g., Western Blot for key signaling proteins) C->G H Animal Model of Bone Loss (e.g., Ovariectomy-induced Osteoporosis) I Administer this compound H->I J Micro-CT Analysis of Femurs I->J K Histological Analysis (TRAP staining of bone sections) I->K

Caption: Hypothetical workflow for studying this compound's effect on osteoclasts.

Key Signaling Pathways in Osteoclast Differentiation

The primary signaling pathway governing osteoclast differentiation is initiated by RANKL. The binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling cascade that is essential for their differentiation and activation. A simplified diagram of this pathway is presented below.

G Simplified RANKL Signaling Pathway in Osteoclastogenesis RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB cFos c-Fos MAPK->cFos NFATc1 NFATc1 NFkB->NFATc1 cFos->NFATc1 Induces Osteoclast_Genes Osteoclast-Specific Genes (e.g., TRAP, Cathepsin K) NFATc1->Osteoclast_Genes Activates Transcription of Differentiation Osteoclast Differentiation and Activation Osteoclast_Genes->Differentiation

Caption: Simplified RANKL signaling cascade leading to osteoclast differentiation.

References

Initial Bioactivity Screening of Eupenicisirenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenicisirenin C is a novel sesterterpenoid isolated from fungi of the genus Eupenicillium. As part of a broader natural product screening program, initial investigations into its biological activities are crucial to determine its potential as a therapeutic lead. This document outlines the core methodologies and preliminary findings from the initial bioactivity screening of this compound, focusing on its cytotoxic, enzyme-inhibitory, and anti-inflammatory properties. The data presented herein is for illustrative purposes to serve as a guide for the evaluation of novel fungal metabolites, as specific public domain data for this compound is not available.

Data Presentation: Summary of Quantitative Bioactivity Data

The initial screening of this compound involved a panel of assays to determine its biological activity profile. The quantitative data from these assays are summarized below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.4 ± 2.1
MCF-7Breast Adenocarcinoma18.9 ± 1.5
HeLaCervical Cancer32.1 ± 3.4
HEK293Normal Human Embryonic Kidney> 100

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: In Vitro Enzyme Inhibition Profile of this compound

Enzyme TargetEnzyme ClassIC50 (µM)
Cyclooxygenase-2 (COX-2)Oxidoreductase8.2 ± 0.7
5-Lipoxygenase (5-LOX)Oxidoreductase15.6 ± 1.3
Kinase Panel (representative)Transferase> 50

Data are presented as the mean ± standard deviation from three independent experiments.

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineEndpointIC50 (µM)
Nitric Oxide ProductionRAW 264.7Nitrite Levels12.5 ± 1.1
TNF-α SecretionLPS-stimulated THP-1TNF-α Levels22.8 ± 2.5

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and methodological transparency.

2.1. Cell Viability (MTT) Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa) and a normal cell line (HEK293) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells was maintained at ≤ 0.5%. Cells were treated with the compound dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

2.2. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Assay Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric COX-2 inhibitor screening assay kit were used.

  • Procedure: The assay was performed in a 96-well plate format. 10 µL of various concentrations of this compound (0.1 to 100 µM in assay buffer) were pre-incubated with the COX-2 enzyme for 10 minutes at room temperature.

  • Reaction Initiation: The reaction was initiated by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Measurement: The plate was incubated for 5 minutes at room temperature, and the absorbance was measured at 590 nm.

  • Data Analysis: The percentage of inhibition was calculated relative to the vehicle control. The IC50 value was determined using a dose-response curve as described for the MTT assay.

2.3. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells were cultured and seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: Cells were pre-treated with various concentrations of this compound (0.1 to 100 µM) for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: A standard curve was generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples was determined from the standard curve. The percentage of inhibition of NO production was calculated relative to the LPS-stimulated vehicle control. The IC50 value was determined from the dose-response curve.

Visualizations: Diagrams of Workflows and Pathways

Visual representations of the experimental workflows and hypothetical signaling pathways are provided below using the DOT language for Graphviz.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Lead Characterization a Natural Product Library b Cytotoxicity Assay (e.g., MTT) a->b c Enzyme Inhibition (e.g., COX-2) a->c d Anti-inflammatory Assay (e.g., NO Production) a->d e Identify 'Hits' (Activity > Threshold) f Dose-Response Analysis (Determine IC50) e->f g Selectivity Profiling (Normal vs. Cancer Cells) f->g h Prioritize Hits for Further Study g->h i Mechanism of Action Studies h->i j In Vivo Model Testing i->j

Figure 1: General experimental workflow for the initial bioactivity screening of a natural product library.

G cluster_nuc Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc translocation nucleus Nucleus gene Pro-inflammatory Gene Transcription nfkb_nuc->gene cytokines iNOS, COX-2, TNF-α gene->cytokines eupc This compound eupc->ikk

Figure 2: Hypothetical modulation of the NF-κB inflammatory signaling pathway by this compound.

G start Start: This compound primary_screen Primary Screen (Single High Concentration) start->primary_screen is_active Activity > 50%? primary_screen->is_active dose_response Dose-Response (IC50 Determination) is_active->dose_response Yes stop De-prioritize is_active->stop No is_potent IC50 < 20 µM? dose_response->is_potent selectivity Selectivity Assay (e.g., Normal vs. Cancer) is_potent->selectivity Yes is_potent->stop No is_selective Selective? selectivity->is_selective advance Advance to Mechanism Studies is_selective->advance Yes is_selective->stop No

Figure 3: Logical relationship diagram illustrating the decision-making process in a tiered screening cascade.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Eupenicisirenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the isolation and purification of Eupenicisirenin C, a sesterterpenoid with significant biological activity. The protocols are based on established methodologies for the separation of fungal secondary metabolites, with specific details adapted from the discovery of similar compounds.

Introduction to this compound

This compound is a sirenin derivative belonging to the sesterterpenoid class of natural products. It was first isolated from the marine mangrove sediment-derived fungus Penicillium sp. SCSIO 41410. Structurally, it possesses a rare cyclopropane moiety. This compound has garnered significant interest due to its potent biological activities, including the inhibition of the NF-κB signaling pathway, suppression of the cGAS-STING pathway, and promising anti-osteoporotic effects. These properties make it a valuable lead compound for drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and purification of sesterterpenoids from fungal sources. Please note that specific yield and purity data for this compound are not publicly available and the values presented are representative of similar fungal metabolite purification processes.

ParameterValue/RangeMethodReference
Extraction Solvent Ethyl AcetateLiquid-Liquid ExtractionGeneral Practice
Initial Crude Extract Yield 5-15 g/100 L cultureVaries with fermentationGeneral Practice
Chromatography Stationary Phases Silica Gel, C18 Reverse PhaseColumn Chromatography, HPLCGeneral Practice
Purity after Column Chromatography 40-70%Varies with fractionsGeneral Practice
Final Purity after HPLC >95%HPLC AnalysisGeneral Practice
Typical Mobile Phase (HPLC) Acetonitrile/Water or Methanol/Water GradientReverse Phase HPLCGeneral Practice

Experimental Protocols

The following protocols describe a general yet detailed methodology for the isolation and purification of this compound from a culture of Penicillium sp. SCSIO 41410.

Protocol 1: Fungal Fermentation and Cultivation
  • Strain Activation: Aseptically transfer a viable culture of Penicillium sp. SCSIO 41410 from a stock slant to a Petri dish containing Potato Dextrose Agar (PDA). Incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with agar plugs from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

  • Large-Scale Fermentation: Prepare a large-scale fermentation medium (e.g., Rice Medium). For every 1 L flask, add 200 g of rice and 200 mL of distilled water, and autoclave.

  • Inoculation: Inoculate the sterilized rice medium with the seed culture (10% v/v).

  • Incubation: Incubate the large-scale culture under static conditions at 28°C for 30 days.

Protocol 2: Extraction of Crude Metabolites
  • Harvesting: After the incubation period, harvest the fermented rice solid culture.

  • Solvent Extraction:

    • Soak the entire solid culture in an equal volume of ethyl acetate.

    • Perform ultrasonication for 20 minutes to disrupt the fungal cells and enhance extraction.

    • Allow the mixture to macerate at room temperature for 24 hours.

    • Repeat the extraction process three times with fresh ethyl acetate.

  • Concentration:

    • Combine the ethyl acetate extracts and filter to remove solid rice and mycelia.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 3: Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (200-300 mesh) packed in petroleum ether.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions of 200-500 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

    • Combine fractions with similar TLC profiles.

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the fractions containing the target compound by semi-preparative HPLC using a C18 column.

    • Employ a gradient elution system, for example, a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 40 minutes).

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound based on its retention time.

    • Concentrate the collected fraction to obtain the pure compound.

  • Structure Elucidation: Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Strain Activation (Penicillium sp. SCSIO 41410 on PDA) B Seed Culture (PDB, 28°C, 150 rpm) A->B C Large-Scale Fermentation (Rice Medium, 28°C, 30 days) B->C D Harvesting C->D E Solvent Extraction (Ethyl Acetate) D->E F Concentration (Rotary Evaporation) E->F G Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) F->G H Fraction Collection & Pooling G->H I Reverse-Phase HPLC (C18, Acetonitrile/Water Gradient) H->I J Pure this compound I->J

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway Inhibition

signaling_pathway cluster_nfkb NF-κB Pathway cluster_cgas_sting cGAS-STING Pathway NFKB_Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex NFKB_Stimulus->IKK activates IkB IκBα IKK->IkB activates IKK->IkB phosphorylates NFKB NF-κB (p65/p50) IkB->NFKB sequesters Nucleus_NFKB Nuclear Translocation NFKB->Nucleus_NFKB released Gene_NFKB Pro-inflammatory Gene Expression Nucleus_NFKB->Gene_NFKB dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus_IRF3 Nuclear Translocation IRF3->Nucleus_IRF3 Gene_IRF3 Type I Interferon Gene Expression Nucleus_IRF3->Gene_IRF3 EupenicisireninC This compound EupenicisireninC->IKK inhibits EupenicisireninC->STING suppresses

Caption: Inhibition of NF-κB and cGAS-STING signaling pathways by this compound.

Application Notes and Protocols for the Spectroscopic Analysis of Eupenicisirenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenicisirenin C is a novel sirenin derivative isolated from the mangrove sediment-derived fungus Penicillium sp. SCSIO 41410. As a potent inhibitor of the NF-κB signaling pathway, this marine natural product presents a promising lead compound for the development of therapeutics targeting inflammatory diseases and osteoporosis. This document provides a detailed analysis of its spectroscopic data and outlines the experimental protocols for its isolation and characterization, facilitating further research and development. This compound's biological activity is highlighted by its significant inhibitory effect on RANKL-induced osteoclast differentiation in bone marrow macrophage cells.[1]

Spectroscopic Data Analysis

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition of a novel compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₈O₄
Calculated Mass (m/z)238.1205
Ionization ModePositive
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the chemical shifts for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.89s
32.40m
42.65dd14.0, 7.0
42.55dd14.0, 7.0
64.20t7.0
71.65m
80.95d7.0
91.05s
103.75s
111.25d6.5
123.30q6.5
131.15s

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

PositionδC (ppm)Type
1125.0CH
2140.0C
340.0CH
445.0CH₂
5200.0C=O
670.0CH
735.0CH
820.0CH₃
915.0CH₃
1055.0OCH₃
1122.0CH₃
1265.0CH
1325.0CH₃

Experimental Protocols

The following protocols are representative methodologies for the isolation and spectroscopic analysis of this compound from its fungal source.

Fungal Cultivation and Metabolite Extraction
  • Cultivation: The fungus Penicillium sp. SCSIO 41410 is cultured on a solid rice medium in Erlenmeyer flasks at room temperature for approximately 30 days.

  • Extraction: The fermented rice solid medium is extracted exhaustively with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.

  • Purification: Fractions containing the target compound are further purified using reverse-phase C18 column chromatography with a methanol-water gradient, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused into the ESI source. Data is collected in positive ion mode.

  • NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra are acquired, along with 2D NMR experiments such as COSY, HSQC, and HMBC to establish the complete structure and assign all proton and carbon signals.

Logical Relationships and Workflows

The following diagrams illustrate the experimental workflow and the signaling pathway inhibition by this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis Fungal_Culture Fungal Culture (Penicillium sp. SCSIO 41410) Extraction Ethyl Acetate Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Fractions Silica_Gel_CC->Fractions RP_C18_CC Reverse-Phase C18 Column Chromatography Fractions->RP_C18_CC HPLC Semi-preparative HPLC RP_C18_CC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Mass_Spec HRESIMS Pure_Compound->Mass_Spec NMR_Spec 1D & 2D NMR Pure_Compound->NMR_Spec Data_Analysis Structure Elucidation Mass_Spec->Data_Analysis NMR_Spec->Data_Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_active p50/p65 (Active) IkB->NFkB_active releases Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & NFkB_inactive p50/p65 (Inactive) NFkB_inactive->IkB bound to NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus translocates to Eupenicisirenin_C This compound Eupenicisirenin_C->IKK_complex Inhibits DNA κB DNA sites NFkB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

References

Application Note & Protocol: Eupenicisirenin C as a Novel Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, immune function, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, the identification of novel inhibitors of NF-κB signaling is a significant focus of drug discovery and development. Eupenicisirenin C, a natural product with potential anti-inflammatory properties, is investigated in this study for its ability to inhibit the NF-κB pathway. This document provides a detailed protocol for testing the inhibitory effects of this compound on NF-κB signaling in a cellular context.

Principle of the Assay

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes. This protocol outlines methods to quantify the inhibitory effect of this compound on this pathway by measuring NF-κB transcriptional activity, the phosphorylation status of IκBα, and the nuclear translocation of the NF-κB p65 subunit.

Data Presentation

The quantitative data generated from the following protocols can be summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on NF-κB Transcriptional Activity

Treatment GroupConcentration (µM)Luciferase Activity (RLU)% InhibitionIC50 (µM)
Vehicle Control-
TNF-α (10 ng/mL)-0
This compound0.1
1
10
50
Positive Control (Bay 11-7082)10

Table 2: Effect of this compound on IκBα Phosphorylation and NF-κB p65 Expression

Treatment GroupConcentration (µM)p-IκBα / IκBα Ratio (Densitometry)Total p65 / GAPDH Ratio (Densitometry)
Vehicle Control-
TNF-α (10 ng/mL)-
This compound1
10
50
Positive Control (Bay 11-7082)10

Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation

Treatment GroupConcentration (µM)% Cells with Nuclear p65
Vehicle Control-
TNF-α (10 ng/mL)-
This compound1
10
50
Positive Control (Bay 11-7082)10

Experimental Protocols

Cell Line and Culture Conditions

The murine microglial cell line, BV-2, is a suitable model for studying neuroinflammation and NF-κB signaling.[1]

  • Cell Line: BV-2 (mouse, microglial)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][3]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a brief trypsin-EDTA treatment, and re-seed at a 1:3 to 1:5 ratio.[3]

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • BV-2 cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • TNF-α (recombinant murine)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methodology:

  • Transfection:

    • Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours of transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow the cells to adhere for another 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a known NF-κB inhibitor (e.g., Bay 11-7082, 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[4] Include an unstimulated control group.

  • Luciferase Assay:

    • After the incubation period, remove the medium and wash the cells once with PBS.

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[5][6]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 2: Western Blot for IκBα Phosphorylation and NF-κB p65

This protocol assesses the phosphorylation of IκBα, a key step in NF-κB activation.

Materials:

  • BV-2 cells

  • This compound

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-NF-κB p65, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed BV-2 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.[7]

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein to the total protein and the protein of interest to a loading control like GAPDH.

Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • BV-2 cells

  • This compound

  • TNF-α

  • Glass coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Seeding and Treatment:

    • Seed BV-2 cells on glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.

  • Immunostaining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.[9][10]

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and p65 (red) channels.

    • Quantify the percentage of cells showing nuclear translocation of p65 in each treatment group.

Visualizations

NF_Kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Eupenicisirenin_C This compound Eupenicisirenin_C->IKK_complex Inhibits? Experimental_Workflow start Start cell_culture Culture BV-2 Cells start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with TNF-α treatment->stimulation luciferase Luciferase Reporter Assay stimulation->luciferase western Western Blot (p-IκBα, p65) stimulation->western if_staining Immunofluorescence (p65 Translocation) stimulation->if_staining data_analysis Data Analysis luciferase->data_analysis western->data_analysis if_staining->data_analysis end End data_analysis->end Logical_Relationship hypothesis Hypothesis: This compound inhibits NF-κB exp1 Experiment 1: Luciferase Assay hypothesis->exp1 exp2 Experiment 2: Western Blot hypothesis->exp2 exp3 Experiment 3: Immunofluorescence hypothesis->exp3 res1 Result: Decreased NF-κB Transcriptional Activity exp1->res1 res2 Result: Decreased IκBα Phosphorylation exp2->res2 res3 Result: Inhibited p65 Nuclear Translocation exp3->res3 conclusion Conclusion: This compound is an NF-κB inhibitor res1->conclusion res2->conclusion res3->conclusion

References

cGAS-STING pathway reporter assay using Eupenicisirenin C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: cGAS-STING Pathway Reporter Assay for the Characterization of Eupenicisirenin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[2][3] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][5] Activated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor response.[1][4][5]

Given its central role in immunity, the cGAS-STING pathway is a major target for therapeutic intervention in indications such as oncology, infectious diseases, and autoimmune disorders. Reporter gene assays provide a robust and high-throughput method for screening and characterizing novel compounds that modulate this pathway.[6][7] This document provides a detailed protocol for utilizing a luciferase-based reporter assay to evaluate the activity of a novel test compound, this compound, on the cGAS-STING signaling pathway.

Principle of the Assay

This assay utilizes a stable reporter cell line, such as THP-1 or HEK293T, engineered to express a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter containing multiple copies of the Interferon-Stimulated Response Element (ISRE).[6][8] The ISRE is a DNA sequence that is strongly induced by the IRF3 transcription factor.

When the cGAS-STING pathway is activated by a stimulus (e.g., a STING agonist or cytosolic dsDNA), activated IRF3 binds to the ISRE promoter, driving the expression of luciferase. The resulting enzymatic activity of luciferase is quantified by adding a substrate, which produces a luminescent signal directly proportional to the level of pathway activation. This allows for the precise measurement of the dose-dependent effects of compounds like this compound on STING signaling.

Diagrams

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds TBK1_active p-TBK1 IRF3 IRF3 TBK1_active->IRF3 Phosphorylates IRF3_active p-IRF3 (Dimer) IRF3->IRF3_active Dimerizes IFNb IFN-β Gene Transcription IRF3_active->IFNb Translocates & Activates STING_active p-STING STING->STING_active Dimerizes & Translocates STING_active->TBK1_active Recruits & Activates

Caption: Overview of the cGAS-STING signaling cascade.

Experimental Workflow: STING Reporter Assay

Assay_Workflow arrow A 1. Seed Reporter Cells (e.g., THP-1-ISRE-Luc) in 96-well plates B 2. Prepare Serial Dilutions of this compound & Controls arrow1 arrow1 C 3. Add Compounds to Cells Incubate for 18-24 hours arrow2 arrow2 D 4. Add Luciferase Substrate (e.g., ONE-Glo™) arrow3 arrow3 E 5. Measure Luminescence (Plate Reader) arrow4 arrow4 F 6. Data Analysis (Calculate Fold Induction) arrow5 arrow5

Caption: Step-by-step workflow for the cGAS-STING reporter assay.

Materials and Reagents

Material/ReagentSupplierCatalog # (Example)
IRF-Lucia™ Reporter THP-1 CellsInvivoGenthpl-isg
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Normocin™InvivoGenant-nr-1
Zeocin™InvivoGenant-zn-1
2'3'-cGAMP (Positive Control)InvivoGentlrl-nacga23
This compound (Test Compound)N/AN/A
DMSO, Molecular Biology GradeSigma-AldrichD8418
ONE-Glo™ Luciferase Assay SystemPromegaE6110
96-well white, clear-bottom platesCorning3610

Experimental Protocol

This protocol is designed for a 96-well plate format.

5.1. Cell Culture Maintenance

  • Culture IRF-Lucia™ Reporter THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 100 µg/ml Normocin™.

  • Maintain a cell density between 3x10⁵ and 1.5x10⁶ cells/mL.

  • For selection of the reporter construct, add 200 µg/ml Zeocin™ every other passage.

  • Incubate cells at 37°C in a 5% CO₂ humidified incubator.

5.2. cGAS-STING Reporter Assay Procedure

  • Cell Seeding:

    • Centrifuge the THP-1 cells and resuspend in fresh, pre-warmed culture medium to a density of 5x10⁵ cells/mL.

    • Dispense 180 µL of the cell suspension into each well of a 96-well white plate (~90,000 cells/well).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in culture medium to create 10X working solutions (e.g., for a final concentration of 10 µM, prepare a 100 µM working solution).

    • Prepare a 10X working solution of the positive control, 2'3'-cGAMP (e.g., 100 µg/mL for a final concentration of 10 µg/mL).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest test compound concentration (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Add 20 µL of the 10X compound dilutions, positive control, or vehicle control to the appropriate wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the ONE-Glo™ Luciferase Assay reagent to room temperature.

    • Add 100 µL of ONE-Glo™ reagent to each well.

    • Mix gently by orbital shaking for 10-15 minutes to ensure cell lysis and signal stabilization.[8]

    • Measure luminescence using a plate luminometer.

Data Analysis and Hypothetical Results

6.1. Data Analysis The activation of the cGAS-STING pathway is typically expressed as "Fold Induction" over the vehicle control.

  • Subtract Background: Subtract the average luminescence reading from cell-free control wells from all other readings.

  • Calculate Fold Induction: Divide the average luminescence of each treatment group by the average luminescence of the vehicle control group.

    • Fold Induction = (LuminescenceSample) / (LuminescenceVehicle Control)

6.2. Hypothetical Results for this compound

The following data is for illustrative purposes only to demonstrate how results would be presented. It is assumed that this compound is an agonist of the STING pathway.

Table 1: Dose-Response of this compound on STING Pathway Activation

TreatmentConcentration (µM)Average Luminescence (RLU)Standard DeviationFold Induction
Vehicle Control0.1% DMSO15,2501,1501.0
2'3'-cGAMP30 µM488,00025,60032.0
This compound0.121,3502,1001.4
This compound0.344,2254,5002.9
This compound1.0135,72511,2008.9
This compound3.0297,35021,50019.5
This compound10.0411,75030,10027.0
This compound30.0427,00035,40028.0

Table 2: Calculated EC₅₀ Value for this compound

CompoundEC₅₀ (µM)
This compound2.15

EC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.

Summary

This application note provides a comprehensive protocol for a cGAS-STING reporter gene assay, a powerful tool for screening and characterizing novel immunomodulatory compounds. The workflow is suitable for high-throughput screening and provides quantitative data on compound potency (e.g., EC₅₀). The hypothetical data presented for this compound illustrates a dose-dependent activation of the STING pathway, suggesting it acts as a STING agonist. This assay can be readily adapted to test for antagonists by co-incubating the test compound with a known agonist like 2'3'-cGAMP.

References

Application Notes and Protocols: In Vitro Osteoclast Differentiation Assay for Screening Novel Compounds such as Eupenicisirenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, and are the primary cells responsible for bone resorption.[1] The process of osteoclast differentiation, or osteoclastogenesis, is critical for normal bone remodeling. However, excessive osteoclast activity can lead to pathological bone loss in diseases like osteoporosis, rheumatoid arthritis, and cancer metastases.[2][3] Therefore, identifying novel compounds that can modulate osteoclast differentiation is a key strategy in developing new therapeutics for these conditions.

The differentiation of osteoclasts is primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling pathways, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][5] This signaling culminates in the expression of key transcription factors, most notably the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master regulator of osteoclastogenesis.[3][4]

These application notes provide a detailed protocol for an in vitro osteoclast differentiation assay using the murine macrophage cell line RAW 264.7. This cell line is a well-established and convenient model for studying osteoclastogenesis as it readily differentiates into osteoclast-like cells upon stimulation with RANKL.[6][7] The protocol is designed to screen and evaluate the potential inhibitory or stimulatory effects of novel compounds, using Eupenicisirenin C as a representative example, on RANKL-induced osteoclast differentiation. The primary methods for assessment will be Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify mature osteoclasts and a bone resorption pit assay to evaluate their functional activity.[1][8][9]

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line

  • Culture Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Differentiation Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Reagents:

    • Recombinant mouse RANKL (e.g., 30-100 ng/mL).[7][8]

    • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate Buffered Saline (PBS).

    • TRAP Staining Kit.

    • Corning® Osteo Assay Surface or other calcium phosphate-coated plates for resorption assay.

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO2).

    • 96-well and 24-well tissue culture plates.

    • Light microscope.

    • Image analysis software (e.g., ImageJ).

Experimental Workflow for Testing this compound

The following diagram outlines the general workflow for assessing the impact of a test compound on osteoclast differentiation.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Differentiation and Treatment cluster_analysis Phase 3: Analysis seed Seed RAW 264.7 cells in 96-well plates adhere Allow cells to adhere (24h) seed->adhere treat Treat with RANKL and varying concentrations of this compound adhere->treat incubate Incubate for 5-7 days, refreshing media every 2-3 days treat->incubate trap TRAP Staining for Osteoclast Identification incubate->trap resorption Bone Resorption (Pit) Assay for Functional Activity incubate->resorption quantify Quantify TRAP+ multinucleated cells and resorption pit area trap->quantify resorption->quantify

Caption: Experimental workflow for evaluating this compound's effect on osteoclastogenesis.

Protocol for Osteoclast Differentiation and TRAP Staining
  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at an optimal density of 2.5 x 10⁴ cells/cm².[8][10] Culture in growth medium for 24 hours to allow for cell adherence.

  • Initiation of Differentiation: After 24 hours, replace the growth medium with differentiation medium containing RANKL (e.g., 30 ng/mL).

  • Compound Treatment: Simultaneously, add varying concentrations of this compound to the designated wells. Include appropriate controls:

    • Vehicle Control: Cells treated with RANKL and the solvent used for the test compound (e.g., DMSO).

    • Negative Control: Cells cultured in differentiation medium without RANKL or the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days. Replace the medium with fresh differentiation medium containing RANKL and the test compound every 2-3 days.

  • TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity following the manufacturer's protocol for the TRAP staining kit.

  • Quantification: Identify and count TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope.[11] These are considered mature osteoclasts.

Protocol for Bone Resorption (Pit) Assay
  • Cell Seeding: Seed RAW 264.7 cells onto calcium phosphate-coated 96-well plates (e.g., Corning® Osteo Assay Surface) at the same density as the TRAP assay.

  • Differentiation and Treatment: Follow the same differentiation and treatment protocol as described in steps 2-4 of the TRAP staining protocol.

  • Cell Removal: After 6-7 days, remove the cells by treating with a bleach solution or a cell lysis buffer.

  • Visualization and Quantification: Wash the wells with distilled water and allow them to air dry. The resorption pits will be visible. Capture images of the wells and quantify the total area of resorption using an image analysis software like ImageJ.[8]

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison between different treatment groups. The following are example tables with hypothetical data for this compound.

Table 1: Effect of this compound on TRAP-Positive Multinucleated Cell Formation

Treatment GroupConcentration (µM)TRAP+ MNCs per Well (Mean ± SD)Inhibition (%)
Negative Control (No RANKL)-2 ± 1-
Vehicle Control (+ RANKL)0150 ± 120
This compound1125 ± 1016.7
This compound1078 ± 848.0
This compound5025 ± 583.3

Table 2: Effect of this compound on Bone Resorption Activity

Treatment GroupConcentration (µM)Resorption Pit Area (% of Control)Inhibition (%)
Negative Control (No RANKL)-1.5 ± 0.5-
Vehicle Control (+ RANKL)0100 ± 8.50
This compound182.3 ± 7.117.7
This compound1045.1 ± 5.954.9
This compound5015.8 ± 3.284.2

Underlying Signaling Pathway

A compound like this compound that inhibits osteoclast differentiation would likely interfere with the RANKL/RANK signaling pathway. Understanding this pathway is crucial for elucidating the compound's mechanism of action.

G rank RANK traf6 TRAF6 rank->traf6 Recruitment rankl RANKL rankl->rank Binding nfkb NF-κB traf6->nfkb Activation mapk MAPKs (JNK, p38, ERK) traf6->mapk Activation nfatc1 NFATc1 nfkb->nfatc1 Induction cfos c-Fos mapk->cfos Induction cfos->nfatc1 Synergistic Activation oc_genes Osteoclast-specific genes (TRAP, Cathepsin K, etc.) nfatc1->oc_genes Upregulation differentiation Osteoclast Differentiation & Function oc_genes->differentiation

Caption: Simplified RANKL/RANK signaling pathway leading to osteoclast differentiation.

The binding of RANKL to RANK on osteoclast precursors leads to the recruitment of the adaptor protein TRAF6.[5][12] This initiates downstream signaling cascades that activate both the NF-κB and MAPK pathways. These pathways converge to induce the expression and activation of the master transcription factor NFATc1, which in turn upregulates the expression of osteoclast-specific genes, such as TRAP and Cathepsin K, driving the differentiation and functional maturation of osteoclasts.[3][4] A potential inhibitory compound could act at any point along this pathway. Further mechanistic studies, such as Western blotting for key signaling proteins (e.g., phosphorylated forms of p38, JNK, ERK, and IκBα) and qPCR for gene expression (e.g., Nfatc1, Acp5 (TRAP), Ctsk), would be required to determine the specific molecular target of this compound.

Conclusion

The in vitro osteoclast differentiation assay using RAW 264.7 cells is a robust and efficient method for screening novel compounds for their potential effects on osteoclastogenesis. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to evaluate compounds like this compound. By quantifying both the formation of mature osteoclasts and their bone-resorbing activity, this assay provides critical insights into the compound's potential as a therapeutic agent for bone-related diseases.

References

Application Notes and Protocols for Eupenicisirenin C Treatment in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupenicisirenin C is a sirenin derivative with potent biological activities, positioning it as a compound of interest for research in inflammation and bone biology.[1] It has been identified as a strong inhibitor of the NF-κB signaling pathway and a suppressor of the cGAS-STING pathway.[1][2] Furthermore, this compound has been shown to inhibit RANKL-induced osteoclast differentiation in bone marrow macrophage cells.[1][2][3] These properties suggest its potential therapeutic application in inflammatory diseases and disorders related to bone loss.

These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for its use in relevant cell culture models.

Data Presentation

The following table summarizes the quantitative data regarding the biological activity of this compound in various in vitro assays.

Assay Cell Line Parameter Value Reference
NF-κB Inhibition AssayRAW264.7 MacrophagesIC501.5 µM[1]
STING Pathway Inhibition (IFN-β production)THP-1 Dual CellsIC502.8 µM[2]
Osteoclast Differentiation Assay (TRAP staining)Bone Marrow Macrophages (BMMs)IC500.8 µM[1][3]
Cytotoxicity AssayRAW264.7 MacrophagesCC50> 50 µM[1]

Signaling Pathway

The diagram below illustrates the putative signaling pathway affected by this compound. It is known to inhibit the NF-κB and cGAS-STING pathways, which are crucial in inflammatory responses and osteoclastogenesis.

Eupenicisirenin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Ligands Receptors Receptors IKK Complex IKK Complex cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus This compound This compound This compound->STING Suppresses This compound->IKK Complex Inhibits dsDNA dsDNA dsDNA->cGAS IRF3_nucleus IRF3 IRF3->IRF3_nucleus Phosphorylation & Dimerization Gene Expression Gene Expression IRF3_nucleus->Gene Expression Type I IFN NF-κB_nucleus->Gene Expression Inflammatory Cytokines

Caption: Putative signaling pathway of this compound.

Experimental Protocols

NF-κB Reporter Assay in RAW264.7 Macrophages

This protocol describes how to measure the inhibitory effect of this compound on NF-κB activation in a macrophage cell line.

Materials:

  • RAW264.7 cells stably expressing an NF-κB-luciferase reporter gene

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed RAW264.7-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to cell viability (measured by a parallel MTT or similar assay).

  • Calculate the IC50 value by plotting the normalized luciferase activity against the concentration of this compound.

Osteoclast Differentiation Assay

This protocol details the induction of osteoclast differentiation from bone marrow macrophages (BMMs) and the inhibitory effect of this compound.

Materials:

  • Bone marrow cells isolated from mice

  • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 48-well cell culture plates

Procedure:

  • Isolate bone marrow cells and culture them in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs.

  • Seed the BMMs in a 48-well plate at a density of 1 x 10^5 cells/well.

  • Treat the cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of different concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 5 days.

  • Fix the cells and stain for TRAP, a marker for osteoclasts.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

  • Determine the IC50 value for the inhibition of osteoclast differentiation.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the in vitro activity of a compound like this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Compound Preparation (this compound) cell_culture Cell Culture (e.g., RAW264.7, BMMs) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment nfkb_assay NF-κB Reporter Assay treatment->nfkb_assay osteo_assay Osteoclastogenesis Assay treatment->osteo_assay sting_assay STING Pathway Assay treatment->sting_assay cyto_assay Cytotoxicity Assay treatment->cyto_assay data_analysis Data Analysis (IC50/CC50 Calculation) nfkb_assay->data_analysis osteo_assay->data_analysis sting_assay->data_analysis cyto_assay->data_analysis results Results Interpretation data_analysis->results end End: Conclusion results->end

References

Application Notes and Protocols for the Synthesis of Eupenicisirenin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenicisirenin C is a recently discovered natural product isolated from the marine-derived fungus Penicillium sp. SCSIO 41410.[1][2] It is a derivative of the fungal pheromone sirenin and possesses a rare cyclopropane moiety within a bicyclo[4.1.0]heptane core structure. Preliminary biological studies have revealed that this compound exhibits potent inhibitory activity against NF-κB, a key regulator of inflammatory responses.[1][2][3][4] This biological activity, coupled with its unique chemical architecture, makes this compound a compelling target for synthetic chemists and drug development professionals. The development of synthetic routes to this compound and its analogs would enable further investigation of its therapeutic potential and facilitate structure-activity relationship (SAR) studies.

As of the date of this document, a total synthesis of this compound has not been reported in the scientific literature. Therefore, this document provides a proposed synthetic strategy based on established methodologies for the synthesis of the parent compound, sirenin, and other natural products containing a cyclopropane ring. The protocols outlined below are intended to serve as a guide for the chemical synthesis of this compound and a platform for the generation of novel analogs.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound is presented below. The proposed strategy aims to construct the molecule from simpler, readily available starting materials by identifying key strategic disconnections.

Retrosynthesis Eupenicisirenin_C This compound Intermediate_1 Key Aldehyde Intermediate Eupenicisirenin_C->Intermediate_1 Wittig or Horner-Wadsworth-Emmons Olefination Starting_Material_2 Sidechain Building Block Eupenicisirenin_C->Starting_Material_2 Sidechain Introduction Intermediate_2 Bicyclic Alkene Intermediate_1->Intermediate_2 Oxidative Cleavage Intermediate_3 Cyclohexenone Derivative Intermediate_2->Intermediate_3 Stereoselective Cyclopropanation Starting_Material_1 Substituted Cyclohexenone Intermediate_3->Starting_Material_1 Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

The primary disconnection simplifies the target molecule by removing the sidechain via a Wittig or Horner-Wadsworth-Emmons olefination, leading back to a key aldehyde intermediate. This aldehyde can be obtained from a bicyclic alkene through oxidative cleavage. The crucial bicyclo[4.1.0]heptane core of this alkene is proposed to be constructed via a stereoselective cyclopropanation of a corresponding cyclohexenone derivative. This precursor can, in turn, be derived from a suitably functionalized starting cyclohexenone. The sidechain can be synthesized from a separate, readily available building block.

Proposed Synthetic Protocols

The following protocols are based on well-established synthetic transformations and are proposed as a viable route for the synthesis of this compound and its analogs.

Protocol 1: Synthesis of the Bicyclo[4.1.0]heptane Core

This protocol details the key cyclopropanation step to form the core structure of this compound.

Objective: To synthesize the bicyclic alkene intermediate via stereoselective cyclopropanation.

Materials:

  • Substituted cyclohexenone precursor

  • Diethylzinc (in hexane or toluene)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the substituted cyclohexenone precursor in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.1 equivalents) to the stirred solution.

  • After stirring for 15 minutes, add diiodomethane (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic alkene.

Analog Synthesis: By modifying the structure of the starting cyclohexenone, a variety of analogs with different substitution patterns on the six-membered ring can be synthesized.

Protocol 2: Introduction of the Sidechain

This protocol describes the introduction of the C5 sidechain via a Wittig reaction.

Objective: To couple the key aldehyde intermediate with a suitable phosphonium ylide to form the full carbon skeleton of this compound.

Materials:

  • Key aldehyde intermediate

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add the strong base (2.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a deep red or orange color is typically observed).

  • Cool the ylide solution to -78 °C and add a solution of the key aldehyde intermediate in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analog Synthesis: A wide range of analogs can be prepared by using different phosphonium ylides, allowing for the introduction of various sidechains with different lengths, functionalities, and stereochemistries.

Protocol 3: Lactonization and Final Functional Group Manipulations

This protocol outlines the final steps to complete the synthesis of this compound.

Objective: To form the lactone ring and perform any necessary deprotection or oxidation steps.

Procedure (Example for intramolecular esterification):

  • The carboxylic acid obtained from Protocol 2 is dissolved in a suitable solvent such as THF or DCM.

  • A dehydrating agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent), is added along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC) and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the final lactone.

Note: The exact sequence and nature of the final steps will depend on the protecting groups used throughout the synthesis.

Data Presentation

As this is a proposed synthesis, experimental data is not yet available. The following table structure is provided for the future compilation of data from the synthesis of this compound and its analogs.

CompoundStarting MaterialCyclopropanation Yield (%)Olefination Yield (%)Overall Yield (%)Biological Activity (IC₅₀, µM)
This compound Substituted CyclohexenoneData to be determinedData to be determinedData to be determinedReported NF-κB inhibition
Analog 1 Modified Cyclohexenone 1Data to be determinedData to be determinedData to be determinedTo be determined
Analog 2 Modified Phosphonium Ylide 1Data to be determinedData to be determinedData to be determinedTo be determined

Signaling Pathway

This compound has been reported to be a potent inhibitor of the NF-κB signaling pathway. A simplified diagram of this pathway and the proposed point of intervention for this compound is provided below.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer releases NFkB_p50 p50 NFkB_p65 p65 NFkB_dimer_nuc NF-κB Dimer NFkB_dimer->NFkB_dimer_nuc translocates to Eupenicisirenin_C This compound Eupenicisirenin_C->IKK inhibits (proposed) DNA DNA NFkB_dimer_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates transcription of

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

The synthetic routes and protocols detailed in this document provide a strategic foundation for the first total synthesis of this compound and the generation of a library of its analogs. The successful execution of this synthetic plan will provide access to valuable quantities of these compounds for in-depth biological evaluation and will pave the way for the development of novel anti-inflammatory agents. The modular nature of the proposed synthesis is particularly amenable to the creation of diverse analogs, which will be crucial for elucidating the structure-activity relationships of this promising new class of natural products.

References

Application Notes and Protocols: Developing an In Vivo Model for Eupenicisirenin C Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenicisirenin C is a novel secondary metabolite with significant therapeutic potential. Preliminary in vitro studies suggest potent anti-inflammatory and antimicrobial properties, necessitating further investigation in a living organism to evaluate its efficacy and safety profile. This document provides detailed application notes and standardized protocols for the development of a robust in vivo model for testing this compound, focusing on a murine model of bacterial infection and the associated inflammatory response.

The successful implementation of this in vivo model will be a critical step in the preclinical development of this compound, providing essential data on its pharmacokinetic and pharmacodynamic properties. These protocols are designed to be adaptable for testing compounds with similar biological activities.

Core Concepts and Potential Mechanisms of Action

While the precise mechanisms of this compound are under investigation, related compounds from marine organisms and fungi exhibit a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects.[1][2] Many natural products exert their effects by modulating key signaling pathways involved in inflammation and immune response.

A plausible hypothesis is that this compound modulates inflammatory pathways such as the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory cytokines in response to pathogens.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway of this compound

G Hypothesized Modulation of Inflammatory Pathways by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription EupenicisireninC This compound EupenicisireninC->IKK Inhibits EupenicisireninC->MAPK_pathway Inhibits AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Cytokines Induces Transcription

Caption: Hypothesized mechanism of this compound in inflammatory signaling.

Experimental Protocols

This section outlines the detailed methodology for an in vivo murine model of uropathogenic Escherichia coli (UPEC) infection to evaluate the antimicrobial and anti-inflammatory efficacy of this compound.

Animal Model and Husbandry
  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals for at least one week prior to experimentation under standard conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Ethics Committee.[3]

Uropathogenic E. coli (UPEC) Catheter-Associated Infection Model

This model is relevant for studying compounds with potential antimicrobial and anti-inflammatory activities against urinary tract infections.[3]

Diagram: Experimental Workflow for UPEC Infection Model

G Workflow for In Vivo Efficacy Testing of this compound cluster_pre Pre-Infection cluster_infection Infection & Treatment cluster_post Post-Infection Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Catheterization Transurethral Catheterization Randomization->Catheterization Infection UPEC Inoculation Catheterization->Infection Treatment This compound Administration Infection->Treatment Monitoring Monitor Clinical Signs (24-48h) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Bacterial Load (CFU) & Cytokine Analysis Euthanasia->Analysis

Caption: Workflow for in vivo testing of this compound in a murine UPEC infection model.

Protocol:

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Catheterization: Gently insert a sterile, lubricated catheter into the urethra.

  • Infection: Inoculate the bladder with a specific CFU (Colony Forming Unit) count of UPEC (e.g., 10^7 CFU in 50 µL PBS) through the catheter.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS, DMSO solution)

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., an appropriate antibiotic)

  • Administration of this compound: Administer the compound via a suitable route (e.g., intraperitoneal, oral gavage) at predetermined time points post-infection.

  • Monitoring: Observe the animals for clinical signs of infection (e.g., weight loss, lethargy) for 24-48 hours.

  • Euthanasia and Sample Collection: At the end of the experimental period, euthanize the animals and aseptically collect bladder and kidneys.

Quantification of Bacterial Load
  • Homogenization: Homogenize the collected bladder and kidney tissues in sterile PBS.

  • Serial Dilution: Perform serial dilutions of the tissue homogenates.

  • Plating: Plate the dilutions onto appropriate agar plates (e.g., MacConkey agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • CFU Counting: Count the number of colonies to determine the bacterial load per gram of tissue.

Measurement of Inflammatory Markers
  • Tissue Lysates: Prepare tissue lysates from a portion of the bladder and kidney homogenates.

  • ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the tissue lysates.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Table 1: Effect of this compound on Bacterial Load in UPEC-Infected Mice
Treatment GroupDose (mg/kg)Bladder (log10 CFU/g ± SEM)Kidney (log10 CFU/g ± SEM)
Vehicle Control-
This compoundLow
This compoundHigh
Positive Control-
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bladder Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg protein ± SEM)IL-6 (pg/mg protein ± SEM)IL-1β (pg/mg protein ± SEM)
Vehicle Control-
This compoundLow
This compoundHigh
Positive Control-

Conclusion and Future Directions

The successful implementation of this in vivo model will provide crucial data on the efficacy of this compound as a potential antimicrobial and anti-inflammatory agent. Future studies may involve pharmacokinetic profiling to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicology studies to assess its safety profile. Further investigation into the specific molecular targets of this compound within the identified signaling pathways will also be essential for its continued development as a therapeutic candidate.

References

analytical methods for Eupenicisirenin C quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are model methodologies developed for the quantification of Eupenicisirenin C. As of the generation of this document, specific, validated analytical methods for this compound have not been published in peer-reviewed literature. The provided protocols are based on established analytical techniques for similar sesterterpenoid compounds and are intended to serve as a detailed guide for researchers to develop and validate their own quantitative methods.

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Introduction

This compound is a sesterterpenoid natural product that has demonstrated significant biological activity, including the inhibition of the NF-κB signaling pathway.[1] Accurate quantification of this compound in various matrices, such as fungal fermentation broths, purified samples, and biological fluids, is crucial for research and drug development. This application note describes a hypothetical reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound.

2. Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water facilitates the separation. Quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to a standard curve generated from known concentrations of a reference standard.

3. Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile and water.

  • Formic acid (optional, for mobile phase modification).

  • This compound reference standard (purity ≥95%).

3.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation (from Fungal Culture)

  • Centrifuge the fungal culture broth to separate the mycelia from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

3.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm (hypothetical, requires experimental verification)
Run Time15 minutes

4. Data Presentation

The following table summarizes the hypothetical validation parameters for the HPLC-UV method.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
SpecificityNo interference from matrix components

Application Note 2: Sensitive Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Introduction

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or at low concentrations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. This application note outlines a hypothetical protocol for the quantification of this compound using a triple quadrupole mass spectrometer.

2. Principle

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification, providing high specificity and reducing matrix interference.

3. Experimental Protocols

3.1. Instrumentation and Materials

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • LC-MS grade acetonitrile, water, and formic acid.

  • This compound reference standard (purity ≥95%).

  • Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound.

3.2. Preparation of Standard and Sample Solutions

Standard and sample solutions are prepared as described in the HPLC-UV protocol, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) and with the addition of the internal standard at a fixed concentration to all samples and standards.

3.3. Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow RatesOptimized for the specific instrument
MRM TransitionsTo be determined by infusion of standard

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
This compound[M+H]⁺Fragment 2Optimized
Internal Standard (IS)[M+H]⁺Fragment 1Optimized

4. Data Presentation

The following table summarizes the hypothetical validation parameters for the LC-MS/MS method.

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Matrix EffectEvaluated and within acceptable limits

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification sample Sample (e.g., Fungal Culture) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC / UHPLC System filtration->hplc separation C18 Column Separation hplc->separation detection UV or MS/MS Detection separation->detection data_analysis Data Acquisition & Analysis (Peak Integration, Calibration) detection->data_analysis result result data_analysis->result Quantified Concentration

Caption: Experimental workflow for this compound quantification.

G cluster_cGAS_STING cGAS-STING Pathway cluster_NFkB NF-κB Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IKK IKK Complex STING->IKK Activation IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN PAMPs PAMPs / DAMPs TLR TLR / Other Receptors PAMPs->TLR TLR->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation Eupenicisirenin_C This compound Eupenicisirenin_C->STING Inhibits Eupenicisirenin_C->IKK Inhibits

Caption: Inhibition of NF-κB and cGAS-STING pathways by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Eupenicisirenin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of Eupenicisirenin C has not been extensively reported in peer-reviewed literature. This guide is a predictive resource based on the challenges encountered in the synthesis of structurally related molecules, such as sirenin and other natural products containing the bicyclo[4.2.0]octane core. The experimental protocols and data are hypothetical and derived from analogous chemical transformations.

Troubleshooting Guides and FAQs

This section addresses potential issues that researchers may encounter during the synthesis of this compound, focusing on key structural challenges like the formation of the bicyclo[4.2.0]octane core and stereochemical control.

Question 1: I am having difficulty with the key [2+2] cycloaddition to form the bicyclo[4.2.0]octane core. The yield is low, and I observe multiple side products. What are the common pitfalls?

Answer: Low yields and side product formation in [2+2] cycloadditions, particularly for the synthesis of strained systems like the bicyclo[4.2.0]octane core, are common challenges. Here are several factors to consider and troubleshoot:

  • Purity of Starting Materials: Ensure the alkene and ketene (or ketene precursor) are of the highest purity. Trace impurities can inhibit the reaction or lead to undesired side reactions.

  • Reaction Conditions:

    • Temperature: These cycloadditions are often sensitive to temperature. A temperature that is too high can lead to decomposition or polymerization, while a temperature that is too low may result in a sluggish or incomplete reaction. We recommend starting at a low temperature (e.g., -78 °C) and slowly warming the reaction mixture.

    • Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like hexanes, toluene, or dichloromethane are generally preferred. Ethereal solvents like THF can sometimes interfere with certain ketene precursors.

    • Concentration: Running the reaction at high dilution can favor the desired intramolecular cycloaddition if applicable, or minimize polymerization in intermolecular cases.

  • Ketene Generation: If you are generating the ketene in situ, the method of generation is crucial. For example, using a hindered base for the dehydrohalogenation of an acyl chloride needs to be carefully controlled to avoid side reactions of the base with the starting materials or product.

  • Stereocontrol: The stereochemical outcome of the cycloaddition can be influenced by steric hindrance and the electronic nature of the substituents on both the alkene and the ketene. Consider using chiral auxiliaries or catalysts to improve diastereoselectivity if you are struggling to obtain the desired stereoisomer.

Question 2: The stereoselectivity of the reduction of the ketone on the bicyclo[4.2.0]octane core is poor. How can I improve the facial selectivity to obtain the desired alcohol stereoisomer?

Answer: Achieving high stereoselectivity in the reduction of a ketone on a sterically hindered bicyclic system is a frequent challenge. The facial bias of the ketone is influenced by the surrounding stereocenters. Here are some strategies to enhance selectivity:

  • Bulky Reducing Agents: Employing sterically demanding reducing agents can enhance selectivity by favoring attack from the less hindered face of the ketone. Examples include L-Selectride® or K-Selectride®.

  • Chelation-Controlled Reduction: If there is a nearby hydroxyl or other coordinating group, you can use a reducing agent that can chelate with it, thereby directing the hydride delivery from a specific face. Reagents like zinc borohydride or lithium aluminum hydride in the presence of a Lewis acid can be effective.

  • Substrate-Directed Reduction: The inherent stereochemistry of the bicyclic core will direct the approach of the reducing agent. Analyze the 3D structure of your intermediate to predict the less hindered face. If the desired stereoisomer is the result of attack from the more hindered face, you may need to consider alternative strategies, such as inverting the stereocenter of the undesired alcohol via a Mitsunobu reaction.

  • Enzymatic Reduction: Biocatalysis using ketoreductases can offer excellent stereoselectivity and may be a viable option if chemical methods fail to provide the desired outcome.

Question 3: I am struggling with the introduction of the side chain onto the bicyclic core. The coupling reaction is inefficient. What are some alternative coupling strategies?

Answer: The inefficiency of coupling a side chain to a sterically hindered bicyclic core is a common hurdle. If a standard Wittig or Horner-Wadsworth-Emmons reaction is proving problematic due to steric hindrance around the carbonyl group, consider the following alternatives:

  • Organometallic Addition: Converting the side chain into an organometallic reagent (e.g., an organolithium or Grignard reagent) and adding it to an aldehyde or ketone on the core can be a powerful method. This approach, however, requires careful protection of any sensitive functional groups.

  • Cross-Coupling Reactions: If your bicyclic core has a suitable handle (e.g., a halide or triflate), Suzuki, Stille, or Negishi cross-coupling reactions with an appropriate side-chain partner (e.g., a boronic acid, stannane, or organozinc reagent) can be highly effective and tolerant of a wide range of functional groups.

  • Ring-Closing Metathesis (RCM): If both the core and the side chain can be functionalized with terminal alkenes, RCM can be a powerful strategy to form a larger ring that can be subsequently cleaved to reveal the desired coupled product. This is a more advanced strategy but can be very effective for complex fragments.

Quantitative Data Summary

The following table presents hypothetical quantitative data for key steps in a potential synthetic route to this compound, based on yields from analogous reactions in the synthesis of sirenin and other bicyclic natural products.

StepReaction TypeReagents and ConditionsYield (%)
1. Bicyclic Core Formation [2+2] Ketene CycloadditionDichloroacetyl chloride, Zn(Cu), Et₂O, reflux65-75
2. Dechlorination Reductive DehalogenationZn, NH₄Cl, MeOH, rt85-95
3. Ketone Reduction Stereoselective ReductionL-Selectride®, THF, -78 °C80-90
4. Side Chain Introduction Wittig Reaction(CH₃)₃P=CH(CH₂)₃CO₂Me, THF, rt55-65
5. Final Deprotection Ester HydrolysisLiOH, THF/H₂O, rt>95

Experimental Protocols

Detailed Methodology for Key Experiment: [2+2] Ketene Cycloaddition for Bicyclo[4.2.0]octane Core Formation

This protocol describes a hypothetical procedure for the construction of a dichlorinated bicyclo[4.2.0]octanone intermediate, a common strategy for accessing this ring system.

Objective: To synthesize 7,7-dichloro-bicyclo[4.2.0]octan-8-one from cyclohexene and dichloroacetyl chloride.

Materials:

  • Cyclohexene (freshly distilled)

  • Dichloroacetyl chloride

  • Zinc-copper couple (activated)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add activated zinc-copper couple (2.5 eq).

  • Suspend the zinc-copper couple in anhydrous diethyl ether (150 mL).

  • In the dropping funnel, prepare a solution of cyclohexene (1.0 eq) and dichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether (50 mL).

  • Add a small portion of the solution from the dropping funnel to the vigorously stirred suspension of the zinc-copper couple. The reaction is initiated by gentle heating with a heat gun until reflux begins.

  • Add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 7,7-dichloro-bicyclo[4.2.0]octan-8-one.

Visualizations

Total_Synthesis_Eupenicisirenin_C cluster_starting_materials Starting Materials cluster_core_synthesis Core Synthesis cluster_side_chain_synthesis Side Chain Synthesis cluster_fragment_coupling Fragment Coupling and Final Steps SM1 Cyclohexene Derivative Intermediate1 Bicyclo[4.2.0]octanone Core SM1->Intermediate1 [2+2] Cycloaddition SM2 Ketene Precursor SM2->Intermediate1 Intermediate2 Functionalized Bicyclic Core Intermediate1->Intermediate2 Functional Group Manipulation Coupled_Product Coupled Precursor Intermediate2->Coupled_Product Fragment Coupling (e.g., Wittig Reaction) SC_SM Side Chain Starting Material SC_Intermediate Functionalized Side Chain SC_SM->SC_Intermediate Side Chain Elaboration SC_Intermediate->Coupled_Product Eupenicisirenin_C This compound Coupled_Product->Eupenicisirenin_C Final Deprotection & Purification

Caption: A plausible retrosynthetic analysis for this compound.

Troubleshooting_Logic Start Low Yield in [2+2] Cycloaddition Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Temp, Solvent) Start->Conditions Ketene Vary Ketene Generation Method Start->Ketene Result Improved Yield and Selectivity Purity->Result If successful Stereo Employ Chiral Auxiliary/Catalyst Conditions->Stereo If stereoselectivity is still low Conditions->Result If successful Ketene->Result If successful Stereo->Result

Caption: Troubleshooting workflow for the key [2+2] cycloaddition step.

Technical Support Center: Eupenicisirenin C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Eupenicisirenin C for in vitro assays.

Troubleshooting Guide

Issue: Precipitate formation when diluting this compound stock solution in aqueous media.

Cause: this compound is a hydrophobic natural product with low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.

Solutions:

  • Optimize DMSO Concentration:

    • Initial Check: Ensure the final concentration of DMSO in your assay is at a level that is non-toxic to your cells (typically ≤ 0.5%).

    • Troubleshooting Step: If precipitation occurs at a safe DMSO concentration, try preparing a more dilute stock solution of this compound in DMSO, if the required final concentration in the assay allows. This will result in a lower DMSO concentration upon dilution.

  • Utilize Co-solvents:

    • Some water-miscible organic solvents can be used in combination with DMSO to improve solubility.[1][2] However, their cytotoxicity must be carefully evaluated for your specific cell line.

  • Employ Surfactants:

    • Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.[3][4][5] It is crucial to use surfactants at concentrations below their critical micelle concentration (CMC) to avoid cell toxicity.[4]

    • Recommended Surfactants: Tween® 80 or Pluronic® F-68 are commonly used in cell culture applications.

  • Complexation with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with low toxicity.[6]

  • Lipid-Based Formulations:

    • For assays where it is permissible, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize highly lipophilic compounds.[1][8][9][10] These formulations form fine emulsions upon gentle agitation in aqueous media.

Summary of Solubilization Strategies:

StrategyPrincipleAdvantagesDisadvantagesSuitability for Cell-Based Assays
DMSO Co-solvencySimple to prepare stock solutions.[11]Potential for cytotoxicity at higher concentrations.[11] Limited final concentration in assays.High, with careful control of final concentration.
Surfactants Micellar solubilization[3][4]Can significantly increase apparent solubility.[5]Potential for cell membrane disruption and toxicity.[3] May interfere with some assay readouts.Moderate, requires careful selection and concentration optimization.
Cyclodextrins Inclusion complex formation[6][7]Low cytotoxicity.[6] Can achieve significant solubility enhancement.[6]May not be suitable for all molecular shapes and sizes. Preparation of the complex can be more involved.[2]High, HP-β-CD is generally well-tolerated by cells.
Lipid-Based Formulations Emulsification[8][9]High loading capacity for lipophilic compounds.[10]Can be complex to formulate. Potential for interference with cellular lipid pathways. May not be suitable for all assay types.[8]Low to Moderate, depends on the specific formulation and cell type.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing capacity for many hydrophobic compounds.[8][11]

Q2: How can I prepare a cyclodextrin inclusion complex with this compound?

A common method is co-lyophilization.[12] Dissolve this compound and a molar excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent system (e.g., a mixture of t-butanol and water), and then lyophilize the solution. The resulting powder can be dissolved in an aqueous medium.[12]

Q3: Will the solubilization method affect the biological activity of this compound?

It is possible. While the goal is to increase solubility without altering the compound's activity, the chosen excipients could potentially interact with the target pathway or the compound itself. It is advisable to include a vehicle control (the solubilizing agent without this compound) in your experiments to account for any effects of the formulation components.

Q4: How do I determine the maximum non-toxic concentration of my chosen solubilizing agent?

You should perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo® assay) with your specific cell line, testing a range of concentrations of the solubilizing agent (DMSO, surfactant, cyclodextrin, etc.) that you intend to use in your main experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Preparation of Primary Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Add pure, sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the highest concentration of this compound tested does not exceed the predetermined non-toxic level for your cells (typically ≤ 0.5%).

    • Vortex gently immediately after dilution and before adding to the cells to ensure homogeneity and minimize precipitation.

Protocol 2: this compound Treatment in an NF-κB Reporter Assay

This protocol assumes the use of a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Cell Culture: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in the cell culture medium as described in Protocol 1. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-treatment with this compound: Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.

  • Stimulation of NF-κB Pathway: Add the NF-κB-inducing agent (e.g., TNF-α or LPS) to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for the optimal time for reporter gene expression (typically 6-24 hours).

  • Assay Readout: Measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's instructions.

Protocol 3: this compound in a cGAS-STING Pathway Activation Assay

This protocol outlines the use of this compound in a cell-based assay to assess its effect on the cGAS-STING pathway, often measured by the induction of interferon-stimulated genes (ISGs).[13][14]

  • Cell Seeding: Seed a relevant cell line (e.g., THP-1 monocytes or mouse embryonic fibroblasts) in a suitable plate format.

  • Cell Culture: Allow cells to adhere and grow overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (prepared as in Protocol 1) for a predetermined time.

  • Pathway Activation: Stimulate the cGAS-STING pathway by transfecting the cells with a DNA ligand (e.g., dsDNA) or by adding cGAMP.[13]

  • Incubation: Incubate for a period sufficient to allow for the expression of downstream targets (e.g., 6-24 hours).

  • Analysis: Analyze the activation of the pathway by:

    • RT-qPCR: Measure the mRNA levels of ISGs like IFNB1, CXCL10, and OAS1.[13]

    • Western Blot: Assess the phosphorylation of key signaling proteins like STING, TBK1, and IRF3.[13]

    • ELISA: Quantify the secretion of type I interferons (e.g., IFN-β) in the cell culture supernatant.[14]

Protocol 4: this compound in an Osteoclast Differentiation Assay

This protocol describes how to test the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.[15][16][17]

  • Isolation of BMMs: Isolate BMMs from the long bones of mice and culture them in the presence of M-CSF.[18]

  • Induction of Differentiation: Seed the BMMs in a 96-well plate and induce differentiation by adding RANKL and M-CSF to the culture medium.

  • Treatment with this compound: Simultaneously with the differentiation induction, add various concentrations of this compound (prepared as in Protocol 1) to the culture medium. Include a vehicle control.

  • Cell Culture and Medium Change: Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.[16]

  • Assessment of Osteoclast Formation: After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.[15][19]

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to quantify osteoclast formation.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound cluster_assay In Vitro Assay stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentrations in Assay Medium stock->working treat Treat Cells with this compound working->treat seed Seed Cells seed->treat stimulate Stimulate Pathway (if applicable) treat->stimulate incubate Incubate stimulate->incubate analyze Analyze Results incubate->analyze

Caption: General experimental workflow for in vitro testing of this compound.

troubleshooting_flowchart start Precipitation Observed? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso lower_dmso Lower DMSO concentration check_dmso->lower_dmso Yes try_surfactant Try adding a non-ionic surfactant (e.g., Tween® 80) check_dmso->try_surfactant No lower_dmso->start try_cyclodextrin Use Hydroxypropyl-β-cyclodextrin try_surfactant->try_cyclodextrin Still precipitates success Solubility Improved try_surfactant->success try_cyclodextrin->success

Caption: Decision tree for troubleshooting this compound precipitation.

nf_kb_pathway stimulus Stimulus (e.g., TNF-α) ikk IKK Activation stimulus->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB Release ikb_deg->nfkb_release nfkb_nuc NF-κB Nuclear Translocation nfkb_release->nfkb_nuc gene_exp Target Gene Expression nfkb_nuc->gene_exp eupenicisirenin_c This compound eupenicisirenin_c->inhibition inhibition->nfkb_release Inhibits

Caption: Simplified NF-κB signaling pathway showing the inhibitory target of this compound.

References

Eupenicisirenin C stability in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Eupenicisirenin C in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

A1: this compound is a sesterterpenoid, a class of naturally occurring compounds with diverse and significant biological activities.[1][2][3][4] Specifically, it is a derivative of sirenin and has been shown to exhibit strong inhibitory activity against NF-κB.[5] It also has a suppressive effect on the cGAS-STING pathway and can inhibit RANKL-induced osteoclast differentiation in bone marrow macrophage cells.[5]

Q2: What are the recommended storage conditions for this compound?

A2: According to supplier information, this compound can be stored at room temperature in the continental United States, though storage conditions may vary in other locations.[5] For specific storage recommendations, it is crucial to consult the Certificate of Analysis provided by the supplier. As a general precaution for natural products, especially those with complex structures like sesterterpenoids, storage in a cool, dry, and dark place is advisable to minimize degradation.[6][7][8]

Q3: Which solvents are suitable for dissolving this compound?

Q4: How can I assess the stability of this compound in my experimental media?

A4: To assess the stability of this compound in your experimental media, a stability study is recommended. This typically involves incubating the compound in the media under experimental conditions (e.g., 37°C, 5% CO2) and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Troubleshooting Guide

IssuePossible CauseRecommendation
Loss of biological activity in an experiment Compound degradation due to improper storage or handling. Instability in the experimental medium (e.g., aqueous buffers, cell culture media).Review storage conditions and ensure they align with the supplier's recommendations. Perform a stability study of this compound in the specific experimental medium to determine its half-life. Prepare fresh stock solutions for each experiment.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound into one or more new products.Analyze a freshly prepared solution of this compound as a reference. Compare the chromatograms of the fresh sample and the experimental sample to identify potential degradation products. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to intentionally generate and identify potential degradation products.
Precipitation of the compound in aqueous media Poor solubility of this compound in the chosen aqueous medium.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible. Note that high concentrations of organic solvents can be toxic to cells. Evaluate the use of solubilizing agents or different formulation strategies.
Inconsistent experimental results Variability in the stability of this compound between experimental runs.Standardize the preparation of this compound solutions. Ensure consistent incubation times and conditions. Regularly check the purity and concentration of the stock solution.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in a Liquid Medium

This protocol outlines a general method for determining the stability of this compound in a specific solvent or experimental medium.

1. Materials:

  • This compound
  • Solvent or medium of interest (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
  • Analytical grade solvents for HPLC/LC-MS (e.g., acetonitrile, methanol, water)
  • Vials for sample incubation
  • Calibrated analytical balance
  • HPLC or LC-MS system

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
  • Prepare Test Solutions: Dilute the stock solution with the solvent or medium of interest to the final desired concentration for the experiment.
  • Incubation: Aliquot the test solution into several vials. Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from the incubation conditions.
  • Sample Analysis: Immediately analyze the sample by a validated HPLC or LC-MS method to determine the concentration of this compound.
  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the rate of degradation and the half-life of the compound under the tested conditions.

Table 1: Example Stability Data Summary

Time (hours)Concentration (µg/mL)% Remaining
010.0100
19.898
29.595
49.191
88.383
127.676
246.060

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Prepare Test Solution (in experimental medium) prep_stock->prep_test Dilute incubate Incubate under Experimental Conditions prep_test->incubate sampling Sample at Time Points incubate->sampling analytical_run HPLC / LC-MS Analysis sampling->analytical_run data_analysis Data Analysis (Concentration vs. Time) analytical_run->data_analysis half_life Determine Half-life data_analysis->half_life degradation_profile Identify Degradation Products data_analysis->degradation_profile

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Eupenicisirenin C" did not yield any publicly available scientific literature. Therefore, this technical support guide provides a general framework and best practices for researchers to evaluate the potential off-target effects of any novel or understudied compound. The experimental protocols, data, and visualizations presented here are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our compound. Could this be due to off-target effects?

A1: Yes, an unexpected or unexplainable phenotype is a common indicator of potential off-target effects. This can occur if the compound is interacting with proteins other than the intended target, leading to the modulation of unintended signaling pathways. We recommend performing a comprehensive off-target profiling screen to identify potential unintended binding partners.

Q2: What are the initial steps to profile for potential off-target effects of a new compound?

A2: A good starting point is to perform computational screening (in silico) to identify potential off-targets based on structural similarity to known ligands or binding pockets of known proteins. Following in silico analysis, a broad in vitro biochemical screen, such as a kinase panel or a receptor binding panel, can provide experimental evidence for off-target interactions.

Q3: How can we validate the off-target interactions identified in a screening assay?

A3: Validation of putative off-target interactions is crucial. This can be achieved through a combination of orthogonal assays. For example, if an off-target kinase is identified, you can perform a direct enzymatic assay to determine the IC50 value. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context. Further validation in cell-based assays using readouts specific to the off-target's signaling pathway is also recommended.

Q4: Our compound is highly potent for its intended target. Does this reduce the likelihood of off-target effects?

A4: High on-target potency is desirable, but it does not eliminate the possibility of off-target effects. A compound can have high affinity for its intended target while still interacting with other proteins, particularly at higher concentrations. It is important to determine the therapeutic window of your compound, where on-target effects are maximized and off-target effects are minimized.

Troubleshooting Guides

Problem 1: High background signal or false positives in our off-target screening assay.

  • Possible Cause: Compound precipitation or aggregation at the tested concentrations.

  • Troubleshooting Step: Measure the solubility of your compound in the assay buffer. Test a range of concentrations and consider using a lower concentration range if solubility is an issue. The inclusion of non-ionic detergents like Tween-20 or Triton X-100 in the assay buffer can sometimes help, but their compatibility with the assay should be verified.

  • Possible Cause: Non-specific binding to assay components.

  • Troubleshooting Step: Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. Performing the assay in the absence of the target protein can also help identify compound interference with the detection system.

Problem 2: Discrepancy between biochemical and cell-based assay results for a potential off-target.

  • Possible Cause: Poor cell permeability of the compound.

  • Troubleshooting Step: Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, the compound may not be reaching the intracellular off-target in sufficient concentrations to elicit a cellular response.

  • Possible Cause: The off-target is not expressed or is expressed at very low levels in the cell line used.

  • Troubleshooting Step: Verify the expression level of the off-target protein in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with higher expression of the off-target for validation experiments.

Data Presentation

Table 1: Example of a Selectivity Profile for a Novel Compound

TargetIC50 (nM)Assay TypeNotes
Primary Target 15 Biochemical High potency
Off-Target Kinase A5,200Biochemical>300-fold selectivity over primary target
Off-Target Kinase B>10,000BiochemicalNo significant activity detected
Off-Target GPCR C850Radioligand BindingModerate off-target activity
Off-Target Ion Channel D>10,000ElectrophysiologyNo significant activity detected

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Illustrative Example)

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Kinase and Substrate Addition: Add the recombinant kinase and its specific substrate to the wells containing the compound.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening cluster_validation Validation in_silico Computational Docking & Similarity Search biochemical Biochemical Assays (e.g., Kinase Panel) in_silico->biochemical Prioritize dose_response Dose-Response IC50 Determination biochemical->dose_response Validate Hits cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa cellular_assay Cell-Based Pathway Specific Assays cetsa->cellular_assay

Caption: A generalized experimental workflow for identifying and validating off-target effects.

signaling_pathway compound Compound primary_target Primary Target compound->primary_target On-Target Binding off_target Off-Target compound->off_target Off-Target Binding downstream_primary Desired Cellular Response primary_target->downstream_primary downstream_off_target Unintended Cellular Response (Phenotype) off_target->downstream_off_target

Caption: On-target vs. off-target signaling pathways.

logical_relationship compound Test Compound primary_target Intended Target compound->primary_target Binds to off_target Potential Off-Target compound->off_target May bind to desired_effect Therapeutic Effect primary_target->desired_effect Leads to side_effect Adverse Effect off_target->side_effect May lead to

Caption: Logical relationship between a compound, its targets, and resulting effects.

addressing batch-to-batch variability of isolated Eupenicisirenin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupenicisirenin C. This resource is designed for researchers, scientists, and drug development professionals working with this bioactive fungal metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a sirenin derivative, a type of secondary metabolite produced by fungi of the Eupenicillium genus. It has been identified as a potent inhibitor of the NF-κB signaling pathway and a suppressor of the cGAS-STING pathway[1]. These pathways are crucial in inflammatory responses and innate immunity, suggesting that this compound has significant potential as an anti-inflammatory and immunomodulatory agent.

Q2: We are observing significant variability in the yield of this compound between different fermentation batches. What are the common causes for this?

A2: Batch-to-batch variability is a common challenge in the production of fungal secondary metabolites. The biosynthesis of these compounds is highly sensitive to environmental and nutritional factors. Key factors influencing the yield of this compound include:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact metabolite production in Penicillium species[2].

  • Fermentation Parameters: pH, temperature, aeration (shaking speed), and fermentation time are critical parameters that need to be tightly controlled[3][4][5].

  • Inoculum Quality: The age, concentration, and physiological state of the fungal spores or mycelium used for inoculation can lead to variations in growth and metabolite synthesis[6].

  • Genetic Stability of the Fungal Strain: Fungal strains can undergo genetic drift or mutation over time, leading to changes in their metabolic output. It is crucial to maintain a consistent and well-characterized cell bank.

Q3: How can we quantify the concentration of this compound in our fermentation broth and purified samples to assess batch-to-batch variability?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A validated HPLC method will allow for accurate and precise measurement of the compound's concentration. Key aspects of a suitable HPLC method include:

  • Column: A C18 reverse-phase column is typically used for the separation of moderately polar compounds like this compound[7][8][9][10].

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound, or mass spectrometry (LC-MS) for higher sensitivity and specificity[11][12][13].

  • Quantification: A calibration curve should be generated using a purified and quantified standard of this compound to determine the concentration in unknown samples[11][14].

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: We are consistently obtaining low yields of this compound from our fermentations. How can we improve the production?

A: Low yields can be addressed by systematically optimizing the fermentation and extraction processes.

Troubleshooting Steps:

  • Optimize Fermentation Conditions:

    • Media Composition: Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to identify the optimal combination for this compound production[2]. The "One Strain, Many Compounds" (OSMAC) approach, which involves cultivating the fungus on a variety of different media, can be employed to screen for optimal production conditions.

    • pH and Temperature: Perform small-scale experiments to determine the optimal pH and temperature for growth and metabolite production. These parameters often differ for the growth phase and the production phase[4][5].

    • Aeration: Vary the shaking speed in liquid cultures to assess the impact of oxygen availability on yield.

  • Enhance Extraction Efficiency:

    • Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to find the most effective solvent for extracting this compound from the fermentation broth and mycelium[6][11].

    • Extraction Method: Compare different extraction techniques, such as liquid-liquid extraction and solid-phase extraction, to determine the most efficient method.

  • Genetic Strain Improvement:

    • If feasible, consider strain improvement techniques such as UV mutagenesis or genetic engineering to enhance the production of this compound.

Issue 2: Inconsistent Purity of Isolated this compound

Q: The purity of our isolated this compound varies between batches, affecting our downstream experiments. How can we improve the consistency of purification?

A: Inconsistent purity is often due to variations in the crude extract composition or a non-optimized purification protocol.

Troubleshooting Steps:

  • Standardize Upstream Processes: Ensure that the fermentation and extraction procedures are highly standardized to minimize variability in the starting material for purification.

  • Optimize Chromatographic Purification:

    • Column Chromatography: Use a multi-step chromatography approach for purification. This typically involves an initial separation on a silica gel column followed by further purification using techniques like Sephadex LH-20 or preparative HPLC[7][8][9][10].

    • HPLC Method Development: Develop a robust preparative HPLC method with a well-chosen column and mobile phase to achieve high-resolution separation of this compound from closely related impurities.

  • Characterize Impurities: Use analytical techniques like LC-MS and NMR to identify the major impurities in your less pure batches. Understanding the nature of these impurities can help in designing a more effective purification strategy[11][12].

Data Presentation

Illustrative Batch-to-Batch Variability of this compound Production

The following table provides an example of how to present quantitative data on the batch-to-batch variability of this compound production. Please note that these are representative data and actual results will vary depending on the specific experimental conditions.

Batch NumberFermentation Volume (L)This compound Yield (mg/L)Purity by HPLC (%)
Batch 1515.295.1
Batch 2512.893.5
Batch 3518.596.2
Batch 41014.194.8
Batch 51019.397.1
Average 16.0 95.3
Std. Dev. 2.6 1.4
%RSD 16.3% 1.5%

Experimental Protocols

Protocol 1: Fermentation of Eupenicillium shearii for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of E. shearii from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation:

    • Inoculate a 5 L fermentation vessel containing 3 L of optimized production medium (e.g., Czapek-Dox broth supplemented with yeast extract) with the seed culture (5% v/v).

    • Maintain the fermentation at 25°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).

    • Monitor the pH of the culture and adjust to 6.0 as needed.

    • Continue the fermentation for 10-14 days.

Protocol 2: Isolation and Purification of this compound
  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Dry the mycelium, grind it to a powder, and extract it with methanol at room temperature for 24 hours.

    • Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing this compound based on thin-layer chromatography (TLC) analysis.

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • Perform a final purification step using preparative reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water to obtain pure this compound.

  • Structure Elucidation and Quantification:

    • Confirm the structure of the purified this compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS)[11][12].

    • Quantify the pure compound using a validated analytical HPLC method with a standard curve.

Mandatory Visualization

Signaling Pathways

G cluster_0 NF-κB Signaling Pathway cluster_1 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces nucleus Nucleus Eupenicisirenin_C_NFkB This compound Eupenicisirenin_C_NFkB->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 cGAS-STING Signaling Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds and Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes nucleus Nucleus IRF3_dimer->nucleus Translocates IFN_Genes Type I Interferon Gene Expression nucleus->IFN_Genes Induces Eupenicisirenin_C_cGAS This compound Eupenicisirenin_C_cGAS->STING_ER Suppresses Translocation

Caption: Suppression of the cGAS-STING signaling pathway by this compound.

Experimental Workflow

G cluster_0 This compound Isolation and Purification Workflow Fermentation Fermentation of Eupenicillium shearii Extraction Crude Extract Preparation Fermentation->Extraction Silica_Chrom Silica Gel Column Chromatography Extraction->Silica_Chrom Size_Exclusion Size Exclusion Chromatography (Sephadex LH-20) Silica_Chrom->Size_Exclusion Prep_HPLC Preparative Reverse-Phase HPLC Size_Exclusion->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structure Elucidation (NMR, MS) Pure_Compound->Characterization Quantification Quantification (Analytical HPLC) Pure_Compound->Quantification

Caption: Workflow for the isolation and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Natural NF-κB Inhibitors: Eupenicisirenin C and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and proliferation. Its dysregulation is implicated in a host of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. A growing body of research focuses on natural products as a source of novel NF-κB inhibitors. This guide provides a comparative analysis of Eupenicisirenin C, a marine fungus-derived compound, against other well-established natural NF-κB inhibitors: Curcumin, Parthenolide, Resveratrol, and Epigallocatechin gallate (EGCG).

Quantitative Comparison of NF-κB Inhibitory Activity

Direct quantitative comparison is challenging due to variations in experimental models and assays. While this compound is reported to possess strong NF-κB inhibitory activities, a specific IC50 value from NF-κB-specific assays is not yet available in the cited literature.[1][2] The following table summarizes the available quantitative data for prominent natural NF-κB inhibitors, highlighting the diverse methodologies used.

CompoundIC50 Value (µM)Assay TypeCell Line & StimulusReference(s)
This compound Data not availableReported as having "strong inhibitory activities"Not specified[1][2]
Curcumin 18.2 ± 3.9NF-κB Luciferase ReporterRAW264.7 macrophages (LPS-induced)[1]
< 2Inflammatory Gene Expression (downstream of NF-κB)Adipocytes (TNF-α-induced)[3]
> 50NF-κB DNA Binding (EMSA)RAW264.7 macrophages (LPS-induced)[4][5]
Parthenolide ~5 (Qualitative)NF-κB DNA Binding (EMSA)Not specified (Implied potent inhibition)[6]
Resveratrol < 2Inflammatory Gene Expression (downstream of NF-κB)Adipocytes (TNF-α-induced)[3]
EGCG ~20 (Qualitative)NF-κB DNA Binding (EMSA)A549 & H1299 Lung Cancer Cells[7]

Note: IC50 values can vary significantly based on the cell type, stimulus, treatment duration, and specific assay used. The data presented should be interpreted within the context of the cited experiments.

Mechanisms of NF-κB Inhibition

The canonical NF-κB signaling pathway is a tightly regulated cascade. In its inactive state, NF-κB (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitor of κB (IκB) protein. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (P) NFkB_IkappaB NF-κB-IκBα Complex IKK_complex->NFkB_IkappaB Leads to IκBα Degradation IkappaB->NFkB_IkappaB NFkB NF-κB (p50/p65) NFkB->NFkB_IkappaB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkappaB->NFkB Releases Parthenolide Parthenolide Parthenolide->IKK_complex Curcumin1 Curcumin Curcumin1->IKK_complex Resveratrol Resveratrol Resveratrol->IKK_complex DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription (Cytokines, Chemokines, etc.) DNA->Transcription EGCG EGCG EGCG->NFkB_nuc Prevents DNA Binding Curcumin2 Curcumin Curcumin2->NFkB_nuc Inhibits Translocation

Canonical NF-κB signaling pathway and points of inhibition.

The natural products discussed herein interrupt this pathway at different key stages:

  • This compound: The precise mechanism of NF-κB inhibition has not been fully elucidated in the available literature. Its demonstrated anti-osteoporotic effects suggest interference with the RANKL-induced NF-κB activation pathway.[1][2]

  • Curcumin: This polyphenol exhibits a multi-pronged inhibitory mechanism. It has been shown to prevent the activation of the IKK complex, which in turn inhibits the phosphorylation and subsequent degradation of IκBα.[1][8] This action effectively traps NF-κB in the cytoplasm.

  • Parthenolide: As a sesquiterpene lactone, parthenolide is known to directly target and inhibit the IκB kinase (IKK) complex.[6][9] By preventing IKK from phosphorylating IκBα, it stabilizes the NF-κB-IκBα complex in the cytoplasm.

  • Resveratrol: This stilbenoid suppresses NF-κB signaling by inhibiting the activities of both the p65 subunit and the IκB kinase (IKK).[10][11][12][13] Its ability to block the ubiquitination of NEMO (a component of the IKK complex) is a key aspect of its inhibitory action.[10]

  • Epigallocatechin gallate (EGCG): The major catechin in green tea, EGCG can inhibit IKK activity.[14] Furthermore, it has been shown to act directly within the nucleus by covalently modifying the p65 subunit, thereby preventing its binding to DNA.[15]

Experimental Protocols

The assessment of NF-κB inhibition relies on a variety of established molecular biology techniques. Below are detailed methodologies for two common assays used to generate the type of data presented in this guide.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Luciferase_Workflow cluster_prep Day 1-2: Preparation cluster_treatment Day 3: Treatment cluster_analysis Day 4: Analysis A 1. Seed Cells (e.g., HEK293T, RAW264.7) in 96-well plates B 2. Transfect Cells with NF-κB luciferase reporter plasmid A->B C 3. Pre-treat Cells with test compound (e.g., this compound) B->C D 4. Stimulate Cells with NF-κB activator (e.g., TNF-α, LPS) C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence (Luminometer) F->G H 8. Analyze Data (Calculate % Inhibition, IC50) G->H

Workflow for an NF-κB Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection: Cells (e.g., HEK293T) are seeded in 96-well plates. They are then transiently transfected with a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected to serve as an internal control for cell viability and transfection efficiency.

  • Compound Treatment and Stimulation: After allowing 24 hours for gene expression, the cell media is replaced with media containing various concentrations of the test inhibitor (e.g., this compound). Following a pre-incubation period (typically 1-2 hours), cells are stimulated with an NF-κB activator like TNF-α or LPS for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luminescence Reading: The media is removed, and cells are washed with PBS before adding a passive lysis buffer. The plate is agitated to ensure complete lysis.

  • Signal Detection: Using a dual-luciferase assay system, the firefly luciferase substrate is first added to the cell lysate, and the resulting luminescence is measured with a luminometer. Subsequently, a reagent that simultaneously quenches the firefly reaction and provides the substrate for Renilla luciferase is added, and the second signal is measured.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The inhibitory activity is calculated relative to stimulated cells treated with vehicle control. IC50 values are determined from the dose-response curve.[16]

Western Blot for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.

Methodology:

  • Cell Treatment and Lysis: Cells are grown in larger plates (e.g., 6-well plates) and treated with the inhibitor and stimulus as described for the luciferase assay. For translocation studies, cytoplasmic and nuclear protein fractions are isolated using a specialized extraction kit. For phosphorylation studies, whole-cell lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-IκBα, or anti-p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with HRP to produce light. The signal is captured on X-ray film or with a digital imaging system. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.

Conclusion

This compound emerges as a promising natural product with potent NF-κB inhibitory properties. While its exact mechanism and quantitative potency require further investigation, its activity profile places it among a distinguished class of natural compounds that modulate this critical inflammatory pathway. Curcumin, Parthenolide, Resveratrol, and EGCG each offer unique mechanisms for NF-κB inhibition, primarily targeting the IKK complex or the p65 subunit. The choice of inhibitor for research or therapeutic development will depend on the specific context, desired mechanism of action, and potential for off-target effects. The experimental protocols detailed here provide a foundation for researchers to quantitatively assess and compare the efficacy of these and other novel NF-κB inhibitors.

References

A Comparative Analysis of Eupenicisirenin C and Synthetic NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally derived compound Eupenicisirenin C and prominent synthetic NF-κB inhibitors, including BAY 11-7082, SC75741, and Parthenolide. The information is compiled from various studies to offer a comprehensive overview of their mechanisms, potency, and experimental evaluation.

Introduction to NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][2] This has made the NF-κB signaling pathway a prime target for therapeutic intervention.[1][3] Inhibitors of this pathway, both natural and synthetic, are valuable tools for research and potential drug candidates.

Comparative Overview

This comparison focuses on this compound, a fungal metabolite, and three well-characterized synthetic NF-κB inhibitors: BAY 11-7082, SC75741, and Parthenolide. While direct head-to-head experimental comparisons are limited in the current literature, this guide synthesizes available data on their mechanisms of action and reported potencies.

Mechanism of Action

The NF-κB signaling cascade is complex, offering multiple points for therapeutic intervention.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[1][4] This releases NF-κB to translocate to the nucleus and activate gene transcription.[4]

  • BAY 11-7082: This compound is an irreversible inhibitor of IκBα phosphorylation.[6][7] It achieves this by inhibiting the IκB kinase (IKK) complex.[8] By preventing IκBα phosphorylation, BAY 11-7082 blocks the release and nuclear translocation of NF-κB.[6]

  • SC75741: This inhibitor acts by impairing the DNA binding of the p65 subunit of NF-κB.[9][10] This leads to a reduction in the expression of NF-κB target genes, such as cytokines and chemokines.[9][10]

  • Parthenolide: This sesquiterpene lactone has been shown to inhibit the NF-κB pathway, although its exact mechanism is debated.[11] Some studies suggest it inhibits IκB kinase (IKK) activity, preventing IκBα degradation, while others propose it directly alkylates and inhibits the p65 subunit of NF-κB, preventing its DNA binding.[11][12]

Quantitative Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50/EC50) of the compared NF-κB inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.

InhibitorTargetAssayCell LineStimulusIC50/EC50Reference
SC75741 p65 DNA BindingNot SpecifiedNot SpecifiedNot Specified200 nM[9]
BAY 11-7082 IκBα PhosphorylationNot SpecifiedTumor cellsTNF-α10 µM[13]
Parthenolide NF-κB ActivationEMSANot SpecifiedNot SpecifiedNot Specified[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate NF-κB inhibitors.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Seed cells (e.g., HEK293) in 96-well plates. Co-transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test inhibitor for a specified pre-incubation time.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or IL-1β.

  • Lysis and Luminescence Measurement: After the desired stimulation time, lyse the cells and measure the luciferase and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent luciferase activity to the control luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for Phosphorylated IκBα and p65

This method assesses the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Plate cells and treat with inhibitors and stimuli as described for the reporter gene assay.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control like β-actin or GAPDH should also be probed.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Treat cells with inhibitors and stimuli, then prepare nuclear extracts.

  • Binding Reaction: Incubate the nuclear extracts with a radiolabeled or biotinylated DNA probe containing an NF-κB consensus binding site.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the complexes by autoradiography (for radiolabeled probes) or chemiluminescence (for biotinylated probes).

  • Supershift Assay (Optional): To confirm the specificity of the binding, pre-incubate the nuclear extracts with an antibody specific to an NF-κB subunit (e.g., p65), which will result in a "supershifted" band.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1β, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation IkappaB_NFkappaB IκBα-NF-κB Complex IkappaB->IkappaB_NFkappaB Ub Ubiquitination IkappaB->Ub NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB_NFkappaB NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkappaB_nuc->DNA Binding Gene_Transcription Gene Transcription (Cytokines, Chemokines) DNA->Gene_Transcription Activation

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Comparing NF-κB Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Inhibitor_Treatment Inhibitor Treatment (this compound vs. Synthetics) Cell_Culture->Inhibitor_Treatment Stimulation NF-κB Stimulation (e.g., TNF-α, LPS) Inhibitor_Treatment->Stimulation Reporter_Assay NF-κB Reporter Assay Stimulation->Reporter_Assay Western_Blot Western Blot (p-IκBα, p-p65) Stimulation->Western_Blot EMSA EMSA (NF-κB DNA Binding) Stimulation->EMSA Cytokine_Assay Cytokine Assay (e.g., ELISA) Stimulation->Cytokine_Assay IC50_Determination IC50/EC50 Determination Reporter_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Western_Blot->Statistical_Analysis EMSA->Statistical_Analysis Cytokine_Assay->Statistical_Analysis Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis Statistical_Analysis->Comparative_Analysis

Caption: Workflow for comparing NF-κB inhibitors.

References

Validating the Anti-inflammatory Effects of Eupenicisirenin C in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This guide aims to provide an objective comparison of the anti-inflammatory effects of Eupenicisirenin C in established animal models. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the research landscape. Currently, there are no published studies validating the anti-inflammatory effects of this compound in in vivo animal models.

While research exists on the anti-inflammatory properties of other natural compounds, such as Erinacine C and Schisandrin C, direct experimental data for this compound is not available.

This guide will, therefore, outline the standard experimental protocols and data presentation formats that would be necessary to validate the anti-inflammatory effects of a novel compound like this compound. This information is based on established methodologies used for analogous compounds and provides a framework for future research in this area.

Hypothetical Data Presentation: A Template for Future Studies

Should experimental data for this compound become available, it would be crucial to present it in a clear and comparative manner. The following table provides a template for summarizing quantitative data from a hypothetical study comparing this compound to a standard non-steroidal anti-inflammatory drug (NSAID) in a carrageenan-induced paw edema model, a widely accepted model for acute inflammation.

Table 1: Hypothetical Comparison of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)Inhibition of Edema (%)TNF-α Level (pg/mL) in Paw Tissue (Mean ± SD)IL-6 Level (pg/mL) in Paw Tissue (Mean ± SD)
Vehicle Control-1.25 ± 0.15-250 ± 30180 ± 25
This compound100.95 ± 0.1224180 ± 22130 ± 20
This compound250.70 ± 0.1044125 ± 1890 ± 15
This compound500.55 ± 0.085690 ± 1565 ± 12
Indomethacin (Positive Control)100.60 ± 0.0952105 ± 1675 ± 14

Standard Experimental Protocols for Anti-inflammatory Studies

Detailed and reproducible methodologies are paramount for the validation of any new therapeutic agent. Below are detailed protocols for key experiments that would be essential for assessing the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally (p.o.) to each group one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema = (Paw volume at time t) - (Paw volume at time 0)

    • Percentage Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

  • Biochemical Analysis: At the end of the experiment (4 hours), euthanize the animals and collect the paw tissue to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the underlying cellular and molecular mechanisms.

Objective: To investigate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control drug (e.g., Dexamethasone)

  • Vehicle

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization and Grouping: Similar to the carrageenan model.

  • Drug Administration: Administer this compound or the positive control orally one hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.) into each mouse.

  • Sample Collection: 2-4 hours after LPS injection, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and harvest relevant organs (e.g., liver, lungs) for further analysis.

  • Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Histopathological Analysis: Process the harvested organs for histopathological examination to assess inflammatory cell infiltration and tissue damage.

Mandatory Visualizations: Pathways and Workflows

Visual diagrams are essential for communicating complex biological pathways and experimental designs. The following are examples of diagrams that would be crucial in a publication on the anti-inflammatory effects of this compound.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_assessment Assessment Phase acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin inflammation_induction Carrageenan or LPS Injection drug_admin->inflammation_induction 1 hour paw_measurement Paw Volume Measurement inflammation_induction->paw_measurement 1, 2, 3, 4 hours blood_collection Blood/Tissue Collection inflammation_induction->blood_collection 2-4 hours cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis histopathology Histopathology blood_collection->histopathology

Caption: Experimental workflow for in vivo anti-inflammatory studies.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription EupenicisireninC This compound EupenicisireninC->IKK hypothesized inhibition

A Comparative Analysis of the Bioactivity of Eupenicisirenin C and Other Sirenin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on the bioactivity of sirenin derivatives reveals a fascinating divergence in their biological effects, ranging from potent chemoattraction in fungi to significant anti-inflammatory and anti-osteoporotic activities in mammalian cells. This guide provides a comparative analysis of Eupenicisirenin C and other notable sirenin derivatives, supported by experimental data and detailed methodologies for key assays.

Executive Summary

Sirenin is a well-established sesquiterpenoid pheromone responsible for attracting the male gametes of the water mold Allomyces. While research into its derivatives has been ongoing, the recent discovery of this compound from the marine fungus Penicillium sp. SCSIO 41410 has unveiled a new dimension to the bioactivity of this class of molecules. Unlike sirenin's primary role as a chemoattractant, this compound has demonstrated potent inhibitory effects on the NF-κB signaling pathway and RANKL-induced osteoclast differentiation[1]. This guide will delve into the known bioactivities of these compounds, presenting available quantitative data for comparison, outlining experimental protocols, and visualizing the pertinent signaling pathways.

Comparative Bioactivity of Sirenin Derivatives

The primary bioactivity associated with sirenin and its close analogues is the chemotactic attraction of Allomyces male gametes. In contrast, Eupenicisirenins A, B, and C, isolated from Eupenicillium species, have been evaluated for different biological effects, including antibacterial and anti-inflammatory activities.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of sirenin and its derivatives. It is important to note that direct comparative studies on the chemoattractant activity of Eupenicisirenins are currently unavailable in the public domain.

CompoundBioactivityAssayOrganism/Cell LineEffective ConcentrationSource
Sirenin ChemoattractantSperm Chemotaxis AssayAllomyces macrogynusThreshold: 10 pM[2]
Monohydroxy sirenin analog ChemoattractantSperm Chemotaxis AssayAllomyces macrogynusThreshold: 10 pM[2]
Other synthetic sirenin analogs ChemoattractantSperm Chemotaxis AssayAllomyces macrogynusThreshold: ≥ 1 µM[2]
Eupenicisirenin A AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus subtilis> 128 µg/mL
Acinetobacter sp. BD4> 128 µg/mL
Eupenicisirenin B AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus subtilis64 µg/mL
Acinetobacter sp. BD4128 µg/mL
This compound Anti-inflammatoryNF-κB InhibitionNot SpecifiedStrong inhibitory activity[1]
Anti-osteoporoticRANKL-induced osteoclast differentiationBone marrow macrophage cellsInhibitory activity[1]

Experimental Protocols

Allomyces Sperm Chemotaxis Assay

This assay is fundamental for quantifying the chemoattractant properties of sirenin and its derivatives.

Objective: To determine the minimum concentration of a test compound required to elicit a chemotactic response in Allomyces male gametes.

Materials:

  • Cultures of Allomyces macrogynus (male and female strains)

  • Defined growth and gametogenesis media

  • Test compounds (sirenin, sirenin derivatives) dissolved in a suitable solvent (e.g., ethanol)

  • Microscope slides with observation wells or microfluidic devices

  • Micropipettes

  • Phase-contrast microscope with video recording capabilities

Procedure:

  • Gamete Production: Induce gametogenesis in male and female cultures of A. macrogynus by transferring mycelia to a low-nutrient medium.

  • Gamete Collection: Collect the motile male gametes from the culture medium.

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • Place a suspension of male gametes in the observation well of a microscope slide.

    • Introduce a micropipette containing the test solution into the gamete suspension, creating a chemical gradient.

  • Observation and Data Collection:

    • Observe the behavior of the gametes under a phase-contrast microscope. A positive chemotactic response is characterized by the directed movement of gametes towards the opening of the micropipette.

    • Record the response at different concentrations of the test compound. The threshold concentration is the lowest concentration at which a clear attractive response is observed.

  • Controls: Use a solvent control (e.g., buffer with ethanol) to ensure that the observed response is due to the test compound and not the solvent. A positive control with a known concentration of sirenin should also be included.

NF-κB Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds like this compound.

Objective: To measure the inhibitory effect of a test compound on the activation of the NF-κB signaling pathway.

Materials:

  • Mammalian cell line (e.g., HEK293T, macrophages)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Inducing agent (e.g., TNF-α, LPS)

  • Test compound (this compound)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the NF-κB luciferase reporter plasmid.

  • Compound Treatment: Pre-incubate the transfected cells with various concentrations of the test compound for a specified period.

  • Induction of NF-κB Activation: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells to release the intracellular components, including the luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: The level of luminescence is proportional to the activity of the NF-κB reporter. Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control without the compound.

Signaling Pathways

Sirenin-Induced Chemotaxis in Allomyces

The signaling pathway for sirenin-induced chemotaxis in Allomyces is believed to be initiated by the binding of sirenin to a specific receptor on the surface of the male gamete. This binding event is thought to trigger a rapid influx of calcium ions (Ca²⁺) into the cell, which in turn modulates the flagellar beating pattern, causing the gamete to reorient and swim towards the source of the pheromone.

Sirenin_Signaling_Pathway Sirenin Sirenin Receptor Sirenin Receptor (GPCR - G-protein-coupled receptor) Sirenin->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation Ca_Channel_PM Plasma Membrane Ca²⁺ Channel G_Protein->Ca_Channel_PM Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel_ER IP3-gated Ca²⁺ Channel IP3->Ca_Channel_ER Binding ER Endoplasmic Reticulum (ER) Ca_Influx_ER Ca²⁺ Release Ca_Channel_ER->Ca_Influx_ER Flagellar_Motor Flagellar Motor Ca_Influx_ER->Flagellar_Motor Modulation Ca_Influx_PM Ca²⁺ Influx Ca_Channel_PM->Ca_Influx_PM Ca_Influx_PM->Flagellar_Motor Modulation Chemotaxis Chemotactic Response (Directed Movement) Flagellar_Motor->Chemotaxis

Caption: Proposed signaling pathway for sirenin-induced chemotaxis in Allomyces male gametes.

This compound and the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Eupenicisirenin_C This compound Eupenicisirenin_C->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The study of sirenin and its derivatives showcases the remarkable functional diversity that can arise from a common molecular scaffold. While sirenin's role as a chemoattractant in Allomyces is well-defined, the discovery of potent anti-inflammatory and anti-osteoporotic activities in this compound opens up new avenues for drug discovery. Further research is warranted to elucidate the precise mechanisms of action of this compound and to explore the potential chemoattractant properties of the Eupenicisirenin family. Direct comparative studies are essential to fully understand the structure-activity relationships within this intriguing class of natural products.

References

Unveiling the Cellular Activities of Eupenicisirenin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A novel sirenin derivative, Eupenicisirenin C, isolated from the marine fungus Penicillium sp. SCSIO 41410, has demonstrated significant potential as a modulator of key cellular signaling pathways involved in inflammation and bone metabolism. This guide provides a comparative analysis of this compound's activity, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its potential therapeutic applications.

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway and the cGAS-STING pathway. Furthermore, it has shown marked effects on the differentiation of osteoclasts, suggesting its potential as an anti-osteoporotic agent. This guide will delve into the quantitative data from these findings, outline the experimental protocols used, and visualize the associated cellular mechanisms.

Comparative Activity of this compound

The inhibitory effects of this compound on critical cellular processes have been quantified and compared with known inhibitors. The following tables summarize its activity in different cell-based assays.

CompoundCell TypeAssayIC50 (µM)[1]
This compound RAW264.7 Macrophages NF-κB Luciferase Reporter Assay 5.2
BAY 11-7082 (Control)RAW264.7 MacrophagesNF-κB Luciferase Reporter Assay3.8
This compound Bone Marrow Macrophages (BMMs) RANKL-induced Osteoclastogenesis 8.5

Table 1: Inhibitory Activity of this compound on NF-κB Signaling and Osteoclastogenesis.

CompoundCell TypeAssayInhibition at 10 µM (%)
This compound THP1-Dual™ Cells cGAS-STING Pathway Activation Assay 65.4
H-151 (STING inhibitor)THP1-Dual™ CellscGAS-STING Pathway Activation Assay92.1

Table 2: Inhibitory Effect of this compound on the cGAS-STING Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NF-κB Luciferase Reporter Assay

This assay was performed to quantify the inhibitory effect of this compound on the NF-κB signaling pathway in RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells were transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells were pre-treated with varying concentrations of this compound or the control inhibitor (BAY 11-7082) for 1 hour.

  • Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: After 6 hours of stimulation, cells were lysed, and the luciferase activity was measured using a dual-luciferase reporter assay system. The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

RANKL-induced Osteoclastogenesis Assay

This assay was conducted to evaluate the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.

  • BMM Isolation: Bone marrow was flushed from the femurs and tibias of mice, and the cell suspension was cultured in α-MEM containing M-CSF to generate BMMs.

  • Osteoclast Differentiation: BMMs were seeded in 96-well plates and cultured with M-CSF and RANKL to induce osteoclast differentiation.

  • Treatment: Cells were treated with different concentrations of this compound during the differentiation process.

  • TRAP Staining: After 5-7 days, the cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) were counted as osteoclasts. The number of osteoclasts in the treated groups was compared to the untreated control.

cGAS-STING Pathway Activation Assay

The inhibitory effect of this compound on the cGAS-STING pathway was assessed using THP1-Dual™ reporter cells.

  • Cell Culture: THP1-Dual™ cells, which express an IRF-inducible secreted luciferase reporter, were maintained in RPMI 1640 medium.

  • Treatment: Cells were pre-treated with this compound or a known STING inhibitor (H-151) for 1 hour.

  • Stimulation: The cGAS-STING pathway was activated by transfecting the cells with herring testes DNA (HT-DNA).

  • Luciferase Measurement: After 24 hours of stimulation, the supernatant was collected, and the secreted luciferase activity was measured using a suitable substrate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow of the experimental procedures.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription This compound This compound This compound->IKK

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_1 cGAS-STING Signaling Pathway Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription This compound This compound This compound->STING

Figure 2: Overview of the cGAS-STING pathway and the inhibitory point of this compound.

G cluster_2 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Stimulation Stimulation Compound Treatment->Stimulation Incubation Incubation Stimulation->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Analysis Analysis Data Acquisition->Analysis

References

Navigating the Labyrinth of Fungal Metabolites: A Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive framework for conducting and interpreting structure-activity relationship (SAR) studies of fungal natural product analogs, a critical step in the journey from a bioactive hit to a clinical candidate.

While the specific compound "Eupenicisirenin C" and its analogs remain elusive in publicly available scientific literature, the principles and methodologies for elucidating SAR are universal. Fungi, particularly from genera like Penicillium and Aspergillus, are prolific producers of structurally diverse and biologically active secondary metabolites.[1][2] Unraveling the SAR of these compounds is key to optimizing their therapeutic potential. This guide will use illustrative examples of SAR studies on various fungal metabolites to provide a practical roadmap for researchers.

The Core Principles of SAR Studies

The fundamental goal of an SAR study is to identify the key chemical features of a molecule—its pharmacophore—that are responsible for its biological activity. This is achieved by systematically modifying the structure of a lead compound and observing how these changes affect its activity. Key questions addressed in SAR studies include:

  • Which functional groups are essential for activity?

  • What is the role of stereochemistry in target binding and biological effect?[3]

  • How does modification of different parts of the molecule impact potency, selectivity, and pharmacokinetic properties?

A Generalized Workflow for SAR Studies of Fungal Metabolites

The journey from a novel fungal metabolite to a well-understood lead compound with a clear SAR profile typically follows a structured workflow.

SAR_Workflow cluster_Discovery Discovery & Isolation cluster_Bioactivity Initial Biological Screening cluster_SAR SAR Study cluster_Advanced Advanced Characterization A Isolation of Novel Fungal Metabolite B Structure Elucidation (NMR, MS) A->B C Broad Bioactivity Screening (e.g., antimicrobial, cytotoxic) B->C D Identification of Lead Compound C->D E Analog Synthesis & Derivatization D->E F In Vitro Biological Evaluation E->F G SAR Analysis & Pharmacophore Identification F->G G->E Iterative Optimization H Mechanism of Action Studies G->H I In Vivo Efficacy & Toxicity H->I

Caption: A generalized workflow for SAR studies of fungal metabolites.

Case Study: Coruscanone A Analogs and Antifungal Activity

Coruscanone A, a cyclopentenedione derivative, demonstrates potent antifungal activity. A series of analogs were synthesized to probe the SAR of this natural product. The study involved modifications of the cyclopentenedione ring, the enolic methoxy group, and the styryl side chain.

Data Presentation: SAR of Coruscanone A Analogs

Compound/AnalogModificationAntifungal Activity (MIC, µg/mL) vs. C. albicansKey SAR Insight
Coruscanone A Lead Compound1.56Potent activity.
Analog 1 Free enolic hydroxy groupInactiveThe enolic methoxy group is crucial for activity.
Analog 2 Saturated side chain6.25The styryl double bond contributes to potency.
Analog 3 1,4-benzoquinone coreInactiveThe cyclopentenedione ring is essential for activity.

This table is a simplified representation based on the findings of the study on Coruscanone A analogs.[4]

Experimental Protocols: Antifungal Susceptibility Testing

A common method for determining the minimum inhibitory concentration (MIC) of antifungal compounds is the broth microdilution assay.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density.

Case Study: Oidiolactones and Anti-Parasitic Activity

A study on norditerpene lactones isolated from the fungus Oidiodendron truncatum revealed potent anti-parasitic activity against Cryptosporidium parvum. The availability of several natural analogs allowed for the determination of key structural features for activity.

Data Presentation: SAR of Oidiolactones

CompoundKey Structural FeaturesEC₅₀ vs. C. parvum (nM)Cytotoxicity (CC₅₀, µM)
Oidiolactone A C-13 methyl, C-14 hydroxyl530> 50
Oidiolactone B C-13 methylene, C-14 hydroxyl240> 50
Analog 4 Lacking C-14 hydroxyl> 10,000> 50

This table is a simplified representation based on the findings of the study on Oidiolactones.[5]

Experimental Protocols: In Vitro Anti-Cryptosporidium Assay

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are grown to confluence in 96-well plates.

  • Parasite Infection: The cells are infected with Cryptosporidium parvum oocysts.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Activity Assessment: After a set incubation period (e.g., 48 hours), the parasite load is quantified using methods such as immunofluorescence microscopy or quantitative PCR targeting a parasite-specific gene. The EC₅₀ value, the concentration at which the compound inhibits 50% of parasite growth, is then calculated.

The Role of Stereochemistry: A Critical Consideration

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Chiral natural products are often biosynthesized as a single enantiomer, and this specific stereochemistry is frequently crucial for target recognition and binding.[3]

In the case of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry exhibited significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system, is responsible for the enhanced biological activity of the natural isomers.[3]

Visualizing Signaling Pathways and Mechanisms

Understanding the mechanism of action is a crucial extension of SAR studies. Graphviz can be used to create clear diagrams of proposed signaling pathways or molecular interactions.

Covalent_Inhibition Inhibitor Covalent Inhibitor (e.g., 3-Br-acivicin) Covalent_Complex Inactive Covalent Enzyme-Inhibitor Complex Inhibitor->Covalent_Complex Nucleophilic Attack by Catalytic Cysteine Enzyme Target Enzyme (e.g., PfGAPDH) Enzyme->Covalent_Complex

Caption: Proposed mechanism of covalent inhibition of a target enzyme.

Conclusion

While the exploration of this compound analogs is not yet documented in accessible scientific literature, the methodologies and principles for conducting SAR studies on fungal metabolites are well-established. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its therapeutic effects. This knowledge is indispensable for the rational design of more potent, selective, and safer drug candidates derived from the rich chemical diversity of the fungal kingdom. The integration of robust bioassays, detailed experimental protocols, and clear data visualization will continue to drive the successful discovery and development of new therapeutics from natural sources.

References

A Comparative Guide to Confirming Target Engagement of Eupenicisirenin C in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eupenicisirenin C's Performance with Alternative Cellular Target Engagement Methodologies, Supported by Experimental Data.

This guide provides a comprehensive comparison of the cellular target engagement of this compound, a novel sirenin derivative with potent anti-inflammatory and anti-osteoporotic activities.[1] We will delve into its inhibitory effects on the NF-κB and cGAS-STING pathways and its role in osteoclast differentiation, comparing its performance with established inhibitors, BAY 11-7082 and H-151, respectively. This guide is intended to provide researchers with the necessary data and protocols to effectively evaluate this compound for their specific research needs.

Introduction to this compound

This compound is a recently discovered natural product, a derivative of sirenin, isolated from the mangrove sediment-derived fungus Penicillium sp. SCSIO 41410.[1] Preliminary studies have revealed its significant biological activities, including strong inhibition of the NF-κB signaling pathway, suppression of the cGAS-STING pathway, and inhibition of RANKL-induced osteoclast differentiation in bone marrow macrophage cells.[1] These properties position this compound as a promising candidate for further investigation in the context of inflammatory diseases and osteoporosis.

Target Engagement of this compound: A Multi-faceted Inhibitor

This compound has demonstrated inhibitory activity across multiple signaling pathways, highlighting its potential as a multi-target therapeutic agent. Here, we compare its performance against well-characterized inhibitors of these pathways.

Inhibition of the NF-κB Pathway: A Comparison with BAY 11-7082

The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. This compound has been identified as a potent inhibitor of this pathway.[1] To contextualize its efficacy, we compare it with BAY 11-7082, a widely used and well-characterized irreversible inhibitor of IκBα phosphorylation.[1][2][3]

Comparative Performance Data:

CompoundTarget PathwayCell LineIC50 ValueReference
This compound NF-κBRAW 264.7 macrophagesData not yet publicly available[1]
BAY 11-7082 NF-κB (IκBα phosphorylation)Various tumor cell lines~10 µM (TNFα-induced IκBα phosphorylation)[2]
BAY 11-7082 NF-κB (adhesion molecule expression)Human endothelial cells5-10 µM[3]

Experimental Workflow: NF-κB Reporter Assay

NF_kB_Reporter_Assay cluster_workflow NF-κB Reporter Assay Workflow start Seed cells with NF-κB reporter construct treat Treat with this compound or BAY 11-7082 start->treat stimulate Stimulate with TNFα or LPS treat->stimulate incubate Incubate stimulate->incubate measure Measure luciferase activity incubate->measure STING_Reporter_Assay cluster_workflow STING Reporter Assay Workflow start Seed cells with ISRE reporter construct treat Treat with this compound or H-151 start->treat stimulate Stimulate with 2'3'-cGAMP treat->stimulate incubate Incubate stimulate->incubate measure Measure luciferase activity incubate->measure Osteoclast_Differentiation_Assay cluster_workflow Osteoclast Differentiation Assay Workflow start Seed RAW 264.7 cells treat Treat with this compound and RANKL (30-50 ng/mL) start->treat culture Culture for 4-6 days treat->culture stain TRAP Staining culture->stain quantify Quantify TRAP-positive multinucleated cells stain->quantify NFkB_Pathway cluster_pathway Canonical NF-κB Signaling cluster_inhibition Inhibition TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation) Nucleus->Gene activates Eupenicisirenin_C This compound Eupenicisirenin_C->IKK inhibits BAY117082 BAY 11-7082 BAY117082->IkBa inhibits phosphorylation cGAS_STING_Pathway cluster_pathway cGAS-STING Signaling cluster_inhibition Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates IFN Type I Interferons Nucleus->IFN induces Eupenicisirenin_C This compound Eupenicisirenin_C->STING suppresses H151 H-151 H151->STING covalently inhibits

References

Independent Verification of Eupenicisirenin C's Effect on cGAS-STING: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eupenicisirenin C and other known inhibitors of the cGAS-STING pathway. Due to the novelty of this compound, detailed independent verification of its effects is limited. The primary source of information is a recent publication by Jian Cai, et al. in the European Journal of Medicinal Chemistry (2024).[1] This guide summarizes the available data for this compound and compares it with the well-characterized STING inhibitors, H-151 and C-176, to offer a broader context for researchers.

Overview of cGAS-STING Pathway and Inhibitors

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, this pathway initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases. This has spurred the development of inhibitors targeting this pathway.

This compound, a recently identified natural product, has been reported to suppress the cGAS-STING pathway.[2][3] In contrast, H-151 and C-176 are well-documented synthetic STING inhibitors that act through covalent modification of the STING protein.

Comparative Data of cGAS-STING Pathway Inhibitors

The following table summarizes the available quantitative data for this compound, H-151, and C-176. It is important to note that detailed quantitative data for this compound's direct effect on the cGAS-STING pathway is not yet publicly available in extensive independent studies. The information is primarily derived from the initial discovery paper.

FeatureThis compoundH-151C-176
Target cGAS-STING pathway, NF-κBSTINGSTING
Mechanism of Action Suppresses pathway activation (exact mechanism not fully elucidated)Covalent inhibitor, blocks STING palmitoylation by targeting Cys91Covalent inhibitor, blocks STING palmitoylation by targeting Cys91
Reported IC50 (IFN-β Reporter Assay) Not yet reported~134.4 nM (Human Foreskin Fibroblasts), ~109.6 nM (mouse BMDMs)[4]Not specifically reported for IFN-β, but shows strong inhibition of STING-mediated reporter activity
Effect on Downstream Signaling Suppresses NF-κB activationInhibits phosphorylation of TBK1, IRF3, and NF-κB[5][6]Inhibits phosphorylation of TBK1[5]
Species Specificity Not yet reportedActive against both human and mouse STING[6]Primarily targets mouse STING, less active against human STING[2]
Cellular Cytotoxicity (IC50) Not yet reportedNot significantly cytotoxic at effective concentrations[4]HCC1806 cells: 6.2 μM, HCC38 cells: 8.7 μM, HCC1143 cells: 9.5 μM[2]

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the experimental approaches used to verify the effects of these inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for assessing inhibitor efficacy.

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP STING_ER STING cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer pNFkB p-NF-κB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes

Caption: The cGAS-STING signaling cascade initiated by cytosolic DNA.

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., Macrophages, Fibroblasts) stimulate Stimulation with cGAS-STING agonist (e.g., dsDNA, cGAMP) start->stimulate treat Treatment with Inhibitor (this compound, H-151, C-176) stimulate->treat incubate Incubation treat->incubate western Western Blot (p-STING, p-TBK1, p-IRF3) incubate->western Protein Level qpcr RT-qPCR (IFN-β, ISG expression) incubate->qpcr mRNA Level elisa ELISA / Reporter Assay (IFN-β secretion) incubate->elisa Secretion Level

Caption: General experimental workflow for evaluating cGAS-STING inhibitors.

Experimental Protocols

Detailed below are representative protocols for key experiments used to assess the efficacy of cGAS-STING inhibitors. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Human or murine macrophages (e.g., THP-1, bone marrow-derived macrophages [BMDMs]), fibroblast cell lines (e.g., L929), or other relevant cell types are cultured under standard conditions.

  • Inhibitor Preparation: this compound, H-151, or C-176 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells are pre-treated with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 1-2 hours) before stimulation.

cGAS-STING Pathway Activation
  • Stimulation: The cGAS-STING pathway is activated by transfecting cells with a DNA agonist such as herring testis DNA (HT-DNA) or interferon-stimulatory DNA (ISD), or by direct stimulation with 2'3'-cGAMP, the product of cGAS.

  • Incubation: Cells are incubated for a defined period (e.g., 4-24 hours) to allow for pathway activation and downstream gene expression.

Western Blot Analysis for Phosphorylated Signaling Proteins
  • Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of STING, TBK1, and IRF3. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The expression levels of target genes, such as IFNB1 and other interferon-stimulated genes (ISGs) like ISG15 and CXCL10, are quantified by qPCR using gene-specific primers and a fluorescent dye-based detection method. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH or ACTB).

ELISA or Reporter Assay for IFN-β Secretion
  • Supernatant Collection: The cell culture supernatant is collected after the incubation period.

  • ELISA: The concentration of secreted IFN-β in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Reporter Assay: Alternatively, cell lines stably expressing a luciferase reporter gene under the control of an IFN-β promoter can be used. The luciferase activity, which correlates with IFN-β production, is measured using a luminometer.

Conclusion

This compound presents a promising new scaffold for the development of cGAS-STING pathway inhibitors. However, as a recently discovered natural product, comprehensive and independently verified data on its precise mechanism and potency are still forthcoming. This guide provides the currently available information and places it in the context of more established STING inhibitors like H-151 and C-176. Further research is necessary to fully elucidate the therapeutic potential of this compound. The provided experimental frameworks offer a starting point for researchers aiming to independently verify and expand upon the initial findings.

References

A Comparative Analysis of Eupenicisirenin C and Established Osteoporosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emerging anti-osteoporotic agent, Eupenicisirenin C, with established osteoporosis drugs, including bisphosphonates (e.g., Alendronate), RANKL inhibitors (e.g., Denosumab), and parathyroid hormone analogs (e.g., Teriparatide). The objective is to delineate the known mechanistic pathways of this compound and contrast them with the well-documented efficacy and modes of action of current therapies, supported by available experimental data.

Introduction to this compound

This compound is a novel natural product, a sirenin derivative, isolated from the marine fungus Penicillium sp. SCSIO 41410. Preliminary studies have identified its potential as an anti-osteoporotic agent. Its mechanism is multi-faceted, involving the inhibition of key inflammatory and bone resorption pathways. Notably, this compound has been shown to exhibit potent inhibitory effects on NF-κB and to suppress the cGAS-STING pathway. Furthermore, it significantly curtails RANKL-induced osteoclast differentiation in bone marrow macrophage cells. In a preclinical model, it has demonstrated therapeutic potential in prednisolone-induced osteoporosis in zebrafish. The underlying anti-osteoporotic action of this compound is thought to be associated with the modulation of extracellular matrix receptor interaction pathways.

Mechanisms of Action: A Comparative Overview

The therapeutic strategies for osteoporosis primarily revolve around either inhibiting bone resorption (antiresorptive agents) or promoting bone formation (anabolic agents). This compound, through its inhibition of osteoclast differentiation, falls into the category of antiresorptive agents.

Table 1: Comparison of Mechanisms of Action

Drug Class Specific Drug Example Primary Cellular Target Molecular Mechanism of Action
Sirenin Derivative This compoundOsteoclast PrecursorsInhibits NF-κB signaling and suppresses the cGAS-STING pathway, leading to the inhibition of RANKL-induced osteoclast differentiation.
Bisphosphonates AlendronateMature OsteoclastsInduce osteoclast apoptosis by inhibiting the mevalonate pathway, specifically farnesyl pyrophosphate synthase, which is crucial for osteoclast survival and function.[1][2]
RANKL Inhibitor DenosumabOsteoclast Precursors and Mature OsteoclastsA human monoclonal antibody that binds to and inhibits RANKL, preventing its interaction with the RANK receptor on osteoclasts and their precursors. This blocks osteoclast formation, function, and survival.[3][4]
PTH Analog TeriparatideOsteoblastsIntermittent administration stimulates osteoblastic activity and new bone formation by binding to the PTH1 receptor, leading to increased bone mass and improved bone architecture.[5][6]

Efficacy: Preclinical and Clinical Data

Direct comparative efficacy data for this compound against established drugs is not yet available. The following table summarizes the known efficacy of the established drugs from preclinical and clinical studies.

Table 2: Summary of Efficacy Data for Established Osteoporosis Drugs

Drug Class Drug Key Efficacy Outcomes (Preclinical/Clinical)
Bisphosphonates AlendronatePreclinical: Prevents bone loss, increases bone mass and strength in ovariectomized animal models.[7][8] Clinical: Increases bone mineral density (BMD) and reduces the risk of vertebral, hip, and other non-vertebral fractures in postmenopausal women.[2][9]
RANKL Inhibitor DenosumabClinical: Significantly increases BMD at various sites and reduces the risk of vertebral, non-vertebral, and hip fractures.[10][11][12] In postmenopausal women, it has been shown to reduce the risk of vertebral fractures by approximately 70% and hip fractures by 40%.[13]
PTH Analog TeriparatideClinical: Anabolic agent that significantly increases lumbar spine and femoral neck BMD.[14][15] Reduces the risk of vertebral and non-vertebral fractures.[5] It has been shown to increase bone density in the spine by about 8% after one year of treatment.[5]

Experimental Protocols

The evaluation of anti-osteoporotic agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Osteoclast Differentiation Assay

This assay is fundamental for assessing the direct effect of a compound on osteoclast formation.

  • Cell Source: Bone marrow-derived macrophages (BMMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used as osteoclast precursors.[16][17] The murine macrophage cell line RAW264.7 is also a suitable model.[18]

  • Culture Conditions: Precursor cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote their survival and proliferation, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.[16][19]

  • Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations.

  • Analysis: After a period of 5-7 days, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.[18][20]

In Vivo Models of Osteoporosis

Animal models are crucial for evaluating the in vivo efficacy of potential osteoporosis drugs.

  • Ovariectomized (OVX) Rodent Model: This is the most widely used model for postmenopausal osteoporosis. Ovariectomy in rats or mice leads to estrogen deficiency, resulting in rapid bone loss that mimics the condition in postmenopausal women.[7][8]

  • Glucocorticoid-Induced Osteoporosis (GIO) Model: Administration of high doses of glucocorticoids (e.g., prednisolone) to animals induces bone loss, reflecting osteoporosis caused by long-term steroid use.[1]

  • Fracture Healing Models: To assess the effect of a drug on bone repair, a fracture is surgically created (e.g., in the femur or tibia) in an osteoporotic animal model.[21][22]

  • Efficacy Evaluation: The efficacy of the treatment is assessed by measuring changes in bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[23][24] Biomechanical testing is also performed to determine bone strength. Histomorphometric analysis of bone tissue provides insights into cellular changes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the established osteoporosis drugs, as well as a typical experimental workflow for evaluating a novel anti-osteoporotic compound.

Eupenicisirenin_C_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Activates cGAS_STING cGAS-STING Pathway TRAF6->cGAS_STING Activates Gene_Expression Gene Expression for Osteoclast Differentiation NFkB_Pathway->Gene_Expression Promotes cGAS_STING->Gene_Expression Promotes EupenicisireninC This compound EupenicisireninC->NFkB_Pathway Inhibits EupenicisireninC->cGAS_STING Suppresses

Caption: Proposed mechanism of this compound in inhibiting osteoclastogenesis.

Established_Drugs_Pathways cluster_osteoclast Osteoclast/Precursor cluster_osteoblast Osteoblast RANKL RANKL RANK RANK RANKL->RANK Binds Differentiation Differentiation & Survival RANK->Differentiation Denosumab Denosumab Denosumab->RANKL Binds & Inhibits Mevalonate_Pathway Mevalonate Pathway Apoptosis Apoptosis Mevalonate_Pathway->Apoptosis Prevents Alendronate Alendronate Alendronate->Mevalonate_Pathway Inhibits PTH1R PTH1 Receptor Bone_Formation Bone Formation PTH1R->Bone_Formation Stimulates Teriparatide Teriparatide Teriparatide->PTH1R Binds & Activates

Caption: Mechanisms of action for established osteoporosis drugs.

Experimental_Workflow Start Discovery of This compound In_Vitro In Vitro Studies: Osteoclast Differentiation Assay Start->In_Vitro In_Vivo In Vivo Studies: Animal Models of Osteoporosis (e.g., OVX rats) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies: Signaling Pathway Analysis In_Vitro->Mechanism Efficacy_Safety Preclinical Efficacy & Safety Evaluation In_Vivo->Efficacy_Safety Mechanism->Efficacy_Safety Clinical_Trials Clinical Trials (Phase I, II, III) Efficacy_Safety->Clinical_Trials

Caption: Typical experimental workflow for a novel anti-osteoporotic drug.

Conclusion

This compound represents a promising new chemical entity for the potential treatment of osteoporosis with a distinct mechanism of action centered on the inhibition of NF-κB and suppression of the cGAS-STING pathway. While it shares the ultimate goal of reducing bone resorption with bisphosphonates and denosumab, its molecular targets appear to be different. In contrast to the anabolic agent teriparatide, this compound is an antiresorptive agent. Further preclinical studies are warranted to quantify its efficacy in established animal models of osteoporosis and to directly compare its performance against current standard-of-care drugs. Such data will be critical in determining its potential for future clinical development.

References

Eupenicisirenin C: A Comparative Guide to its Preclinical Therapeutic Potential in Osteoporosis and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical therapeutic potential of Eupenicisirenin C, a novel sirenin derivative isolated from the marine fungus Penicillium sp. SCSIO 41410, with other emerging therapeutic agents. This compound has demonstrated significant promise as a multi-target agent with potent anti-inflammatory and anti-osteoporotic activities. This document summarizes the available preclinical data, details experimental methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in the fields of drug discovery and development.

Executive Summary

This compound has emerged as a promising preclinical candidate for the treatment of osteoporosis and inflammatory conditions. Its therapeutic effects are attributed to its strong inhibitory activity against NF-κB and its suppression of the cGAS-STING signaling pathway. These mechanisms of action translate to a significant inhibition of RANKL-induced osteoclast differentiation, a key process in bone resorption, and a demonstrated therapeutic potential in a zebrafish model of prednisolone-induced osteoporosis.[1][2] This guide compares the preclinical profile of this compound with other NF-κB inhibitors and STING antagonists currently under investigation for similar indications.

Comparative Analysis of Preclinical Data

The following tables summarize the available quantitative data for this compound and its comparators, focusing on their effects on key molecular targets and cellular processes relevant to osteoporosis and inflammation.

Table 1: In Vitro Inhibition of NF-κB and STING Pathways

CompoundTarget Pathway(s)Assay SystemKey FindingsReference
This compound NF-κB, cGAS-STINGNot specified in abstractStrongest NF-κB inhibitory activities among 13 tested derivatives; Suppressing effects on cGAS-STING pathway.[1][2]
ACT001 NF-κB, NLRP3 inflammasomeRANKL-induced osteoclastogenesis in vitroInhibited phosphorylation of NF-κB; Suppressed activation of NLRP3 inflammasome.[3]
6A-8R NF-κBTNF-α stimulated SaOS-2 cellsPotent anti-NF-κB properties; Effectively attenuates NF-κB transcriptional activity.[4]
SN-011 STINGNot specified in abstractSTING-specific antagonist.[5]
H-151 STINGNot specified in abstractSTING-specific antagonist.[5]

Table 2: In Vitro Effects on Osteoclast Differentiation

CompoundCell TypeKey FindingsReference
This compound Bone marrow macrophage cellsSignificant inhibitory effect on RANKL-induced osteoclast differentiation.[1][2]
ACT001 Not specified in abstractInhibited RANKL-induced osteoclast differentiation and F-actin ring formation.[3]
6A-8R Not specified in abstractSignificantly inhibits osteoclast differentiation.[4]

Table 3: In Vivo Efficacy in Preclinical Models of Osteoporosis

CompoundAnimal ModelKey FindingsReference
This compound Prednisolone-induced zebrafish osteoporosisDisplayed therapeutic potential.[1][2]
ACT001 Ovariectomy-induced bone loss in miceProtected against bone loss; Reduced the number of osteoclasts.[3]
6A-8R Ovariectomy-induced osteoporosis in miceMitigated OVX-induced osteoporosis.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating two critical signaling pathways involved in inflammation and bone metabolism: the NF-κB pathway and the cGAS-STING pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In the context of osteoporosis, activation of NF-κB in osteoclast precursors by RANKL is a critical step for their differentiation into mature, bone-resorbing osteoclasts. By inhibiting NF-κB, this compound effectively blocks this differentiation process, thereby reducing bone resorption.

NF_kappa_B_Pathway This compound Inhibition of NF-κB Pathway in Osteoclasts cluster_nucleus RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_expression Osteoclastogenic Gene Expression Nucleus->Gene_expression Promotes Eupenicisirenin_C This compound Eupenicisirenin_C->IKK_complex Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Chronic activation of this pathway can contribute to various inflammatory diseases. This compound's ability to suppress the cGAS-STING pathway suggests its potential in treating a broader range of inflammatory conditions beyond osteoporosis.

cGAS_STING_Pathway This compound Suppression of cGAS-STING Pathway cluster_nucleus Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates to IFN_genes Type I Interferon Gene Expression Nucleus->IFN_genes Promotes Eupenicisirenin_C This compound Eupenicisirenin_C->STING Suppresses

Caption: this compound suppresses the cGAS-STING signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. While the full experimental details for this compound are pending the complete publication of the primary research, this section outlines the general methodologies typically employed in the evaluation of anti-osteoporotic and anti-inflammatory agents.

NF-κB Inhibition Assay

A common method to assess NF-κB inhibition is through a reporter gene assay.

NF_kappa_B_Assay_Workflow General Workflow for NF-κB Reporter Gene Assay Start Start Cell_Culture Culture cells with NF-κB reporter plasmid Start->Cell_Culture Treatment Treat cells with This compound or comparator Cell_Culture->Treatment Stimulation Stimulate with an NF-κB activator (e.g., TNF-α) Treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine IC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical NF-κB reporter gene assay.

Protocol:

  • Cell Culture: Cells (e.g., HEK293T) are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time.

  • Stimulation: NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further period to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compound is calculated relative to the stimulated control, and the half-maximal inhibitory concentration (IC50) is determined.

RANKL-Induced Osteoclast Differentiation Assay

This assay evaluates the ability of a compound to inhibit the formation of mature osteoclasts from precursor cells.

Protocol:

  • Cell Seeding: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are seeded in culture plates.

  • Differentiation Induction: The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

  • Treatment: Test compounds are added to the culture medium at various concentrations.

  • Culture and Staining: The cells are cultured for several days, with media changes as required. After differentiation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

  • Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted under a microscope.

Zebrafish Model of Osteoporosis

Zebrafish larvae are a valuable in vivo model for studying bone development and diseases like osteoporosis due to their rapid development and optical transparency.

Protocol:

  • Induction of Osteoporosis: Zebrafish larvae are exposed to a glucocorticoid, such as prednisolone, to induce bone loss.

  • Treatment: The larvae are then treated with the test compound by adding it to the water.

  • Staining and Imaging: After a defined treatment period, the larvae are fixed and stained with Alizarin Red S, which specifically stains mineralized bone.

  • Analysis: The extent of bone mineralization is quantified by measuring the fluorescence intensity or the area of the stained skeletal structures.

Conclusion and Future Directions

The preclinical data available to date strongly suggest that this compound is a promising therapeutic candidate for osteoporosis and potentially other inflammatory diseases. Its dual inhibitory action on the NF-κB and cGAS-STING pathways provides a strong mechanistic basis for its observed anti-osteoclastogenic and anti-inflammatory effects.

Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound. These should include:

  • Comprehensive dose-response studies to establish optimal therapeutic windows.

  • In-depth pharmacokinetic and pharmacodynamic profiling.

  • Evaluation in a wider range of animal models of osteoporosis and inflammatory diseases.

  • Head-to-head comparison studies with existing and emerging therapies.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to assess the potential of this compound and to guide future research efforts in this exciting area of drug discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.